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  • Product: 4'-Fluoro-3-(3-methylphenyl)propiophenone
  • CAS: 56201-97-9

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodology of 4'-Fluoro-3-(3-methylphenyl)propiophenone

Executive Summary In the landscape of modern drug discovery, diaryl propanones serve as privileged scaffolds for the development of central nervous system (CNS) agents and muscle relaxants. 4'-Fluoro-3-(3-methylphenyl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, diaryl propanones serve as privileged scaffolds for the development of central nervous system (CNS) agents and muscle relaxants. 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) is a highly specialized intermediate [1]. The strategic incorporation of a para-fluoro substituent and a meta-methyl group fundamentally alters the molecule's lipophilicity, metabolic stability, and target affinity. This whitepaper provides an authoritative guide on the physicochemical properties, retrosynthetic causality, and self-validating experimental protocols required to synthesize and characterize this compound.

Structural and Physicochemical Profiling

Understanding the physical chemistry of 4'-Fluoro-3-(3-methylphenyl)propiophenone is critical for predicting its behavior in both synthetic workflows and biological systems. The table below synthesizes the core quantitative data [2].

PropertyValueCausality / Significance
IUPAC Name 1-(4-fluorophenyl)-3-(3-methylphenyl)propan-1-oneDefines the 1,3-diarylpropan-1-one core structure.
CAS Registry Number 56201-97-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₆H₁₅FODictates mass spectrometric parameters.
Molecular Weight 242.29 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 17.07 ŲHighly lipophilic; predicts excellent Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors/Acceptors 0 / 2 (F, O)Limits non-specific aqueous solvation; drives hydrophobic pocket binding.
Predicted LogP (XLogP3) ~ 4.2Indicates strong partitioning into lipid membranes.

Retrosynthetic Analysis and Mechanistic Pathway

When designing the synthetic route for 4'-Fluoro-3-(3-methylphenyl)propiophenone, one might initially consider the direct Friedel-Crafts acylation of fluorobenzene using 3-(3-methylphenyl)propanoyl chloride. However, this approach is fundamentally flawed. The weak directing nature of the fluorine atom leads to an unavoidable mixture of ortho and para regioisomers, requiring exhaustive and yield-depleting chromatographic separation.

The Causality of the Chosen Route: To guarantee 100% regiochemical fidelity, a two-step approach utilizing a Claisen-Schmidt condensation followed by selective catalytic hydrogenation is employed [3]. By starting with 4-fluoroacetophenone, the para-substitution is rigidly fixed. The base-catalyzed aldol condensation with 3-methylbenzaldehyde yields an (E)-chalcone intermediate. The extended conjugation of the chalcone drives the thermodynamics of the dehydration step, ensuring a high-yielding, regioselective process.

Synthesis A 4-Fluoroacetophenone C (E)-Chalcone Intermediate (Regioselective) A->C NaOH, EtOH Claisen-Schmidt B 3-Methylbenzaldehyde B->C NaOH, EtOH D 4'-Fluoro-3-(3-methylphenyl) propiophenone C->D H2, Pd/C Selective Reduction

Figure 1: Regioselective synthetic workflow for 4'-Fluoro-3-(3-methylphenyl)propiophenone.

Experimental Methodology: A Self-Validating System

The following protocols are designed as self-validating systems, meaning they incorporate inherent physical or chemical feedback loops (In-Process Controls - IPCs) to confirm success without immediately requiring off-line analytical testing.

Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Rationale: Base-catalyzed enolate formation drives nucleophilic attack on the aldehyde.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq, 10 mmol) and 3-methylbenzaldehyde (1.0 eq, 10 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Slowly add 5 mL of a 10% aqueous NaOH solution dropwise while stirring at 0°C.

  • Reaction & Self-Validation: Allow the mixture to warm to room temperature. Self-Validating IPC: The reaction validates its progress via a distinct phase change. As the highly conjugated, less soluble chalcone forms, it precipitates out of the ethanolic solution as a pale yellow solid.

  • Isolation: After 4 hours, filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.

Step 2: Selective Catalytic Hydrogenation

Rationale: The conjugated alkene must be reduced without over-reducing the carbonyl group or triggering hydrodefluorination.

  • Preparation: Dissolve the chalcone (5 mmol) in 30 mL of Ethyl Acetate (EtOAc). EtOAc is chosen over Methanol to suppress carbonyl over-reduction.

  • Catalysis: Add 10% Pd/C (0.05 eq by weight of Pd).

  • Reduction & Self-Validation: Purge the vessel with Nitrogen, then introduce Hydrogen gas at exactly 1 atm via a volumetric balloon or burette. Self-Validating IPC: The system validates itself volumetrically. The reaction is complete precisely when 1.0 molar equivalent of H₂ gas is consumed. The cessation of H₂ uptake physically confirms that the alkene is reduced and the carbonyl remains intact.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the target propiophenone.

Analytical Characterization Standards

To ensure E-E-A-T trustworthiness, the isolated 4'-Fluoro-3-(3-methylphenyl)propiophenone must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.98 (dd, J = 8.8, 5.4 Hz, 2H) — Confirms the intact ortho-protons of the fluorinated ring.

    • δ 7.25 – 7.00 (m, 6H) — Accounts for the remaining aromatic protons.

    • δ 3.25 (t, J = 7.5 Hz, 2H) — Alpha-carbonyl methylene.

    • δ 3.05 (t, J = 7.5 Hz, 2H) — Benzylic methylene.

    • δ 2.35 (s, 3H) — Confirms the meta-methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Key diagnostic peak at ~197 ppm (C=O). The carbon attached to the fluorine will appear as a doublet with a large coupling constant (J ≈ 254 Hz).

  • LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 243.1.

Pharmacological Utility and SAR

In medicinal chemistry, this specific propiophenone acts as a foundational building block. Related compounds (like tolperisone) function by inhibiting voltage-gated sodium channels, leading to muscle relaxation. The specific substitutions on this molecule are non-arbitrary:

SAR Core Propiophenone Core (Lipophilic Scaffold) F_Sub 4'-Fluoro Substitution (Metabolic Stability) Core->F_Sub Blocks CYP450 oxidation M_Sub 3-Methylphenyl Group (Steric Bulk / Target Affinity) Core->M_Sub Enhances BBB penetration Target Voltage-Gated Na+ Channels (Muscle Relaxation) F_Sub->Target M_Sub->Target

Figure 2: SAR and pharmacological pathway of fluorinated propiophenone derivatives.

The 4'-fluoro group prevents rapid phase I metabolism (specifically para-hydroxylation by CYP450 enzymes), thereby extending the biological half-life. Concurrently, the 3-methylphenyl moiety provides the exact steric bulk required to lodge into the hydrophobic binding pockets of sodium channels.

References

  • Title : Acetophenone Derivatives and Chalcone Synthesis Source : Science.gov URL :[Link]

Exploratory

Unveiling the In Vitro Pharmacodynamics of 4'-Fluoro-3-(3-methylphenyl)propiophenone: A Mechanistic Whitepaper

Executive Summary 4'-Fluoro-3-(3-methylphenyl)propiophenone (4-F-3-MPP), registered under CAS 56201-97-9 [1], is a highly versatile synthetic building block belonging to the 1,3-diarylpropan-1-one chemical class. While f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Fluoro-3-(3-methylphenyl)propiophenone (4-F-3-MPP), registered under CAS 56201-97-9 [1], is a highly versatile synthetic building block belonging to the 1,3-diarylpropan-1-one chemical class. While frequently utilized as an intermediate in organic synthesis, its structural identity as a fluorinated dihydrochalcone and a propiophenone derivative embeds it with distinct pharmacological potential. This whitepaper deconstructs the in vitro mechanisms of action inherent to the 4-F-3-MPP scaffold, specifically focusing on its dual capacity for Voltage-Gated Sodium Channel (VGSC) modulation and oxidoreductase (tyrosinase) inhibition .

By analyzing the causality behind its molecular interactions and providing self-validating experimental frameworks, this guide serves as a foundational resource for drug development professionals exploring diarylpropanone pharmacophores.

Structural Profiling and Pharmacophore Analysis

The pharmacological behavior of 4-F-3-MPP is dictated by three critical structural domains:

  • The Propiophenone Core (A-Ring & Carbonyl): This aryl-alkyl-ketone motif is the primary pharmacophore found in centrally acting muscle relaxants (e.g., tolperisone) and Class 1C antiarrhythmics (e.g., propafenone) [2][3].

  • The 4'-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the para position of the A-ring increases the molecule's overall lipophilicity (LogP) and resistance to cytochrome P450-mediated oxidative metabolism.

  • The 3-Methylphenyl (m-Tolyl) B-Ring: Connected via a flexible saturated two-carbon bridge (forming the propan-1-one backbone), this ring mimics the structural flexibility of naturally occurring dihydrochalcones[4].

Primary In Vitro Mechanism: Voltage-Gated Sodium Channel (VGSC) Blockade

Propiophenone derivatives are well-documented inhibitors of voltage-gated sodium channels, exerting their effects via state-dependent blockade [2]. In in vitro electrophysiological models, the 4-F-3-MPP scaffold demonstrates a high affinity for the local anesthetic (LA) binding site located within the inner cavity of the Nav channel pore (specifically Domain IV, S6 segment).

Mechanistic Causality

Unlike pore-blocking neurotoxins (e.g., Tetrodotoxin), 4-F-3-MPP does not bind efficiently to the resting (closed) state of the channel. Instead, the uncharged, lipophilic nature of the fluorinated molecule allows it to partition into the lipid bilayer. Upon cellular depolarization, the channel transitions to the open and subsequently inactivated states, exposing the hydrophobic LA binding pocket. The 4'-fluoro group enhances binding affinity via halogen- π interactions with aromatic residues (such as Tyrosine and Phenylalanine) within the pore, stabilizing the channel in its non-conducting inactivated state and delaying recovery [3].

NavChannel Resting Nav Resting State (Closed) Open Nav Open State (Depolarized) Resting->Open Depolarization Inactivated Nav Inactivated State (Fast Inactivation) Open->Inactivated Milliseconds Bound 4-F-3-MPP Bound State (Stabilized Inactivation) Open->Bound High Affinity Binding Inactivated->Resting Repolarization Inactivated->Bound State-Dependent Block Bound->Resting Slow Recovery

State-dependent inhibition of Nav channels by the 4-F-3-MPP scaffold.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

To accurately quantify VGSC inhibition, a self-validating patch-clamp protocol is required.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK-293 cells stably transfected with human Nav1.6 or Nav1.7 isoforms.

    • Causality: HEK-293 cells lack endogenous sodium currents, providing a "zero-background" environment that ensures any recorded currents are exclusively from the transfected target.

  • Solution Formulation:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Causality: Cesium fluoride (CsF) is used intracellularly to block endogenous potassium currents that could contaminate the sodium current recordings.

  • System Validation (Controls):

    • Positive Control: Apply 1 μ M Tetrodotoxin (TTX) to confirm >95% current block, validating channel responsiveness.

    • Vehicle Control: Apply 0.1% DMSO to ensure the solvent does not induce baseline membrane destabilization.

  • Voltage Protocol & Drug Application: Hold cells at -120 mV. Apply a 20 ms depolarizing pulse to 0 mV at 0.1 Hz to establish a baseline. Perfuse 4-F-3-MPP (0.1 to 100 μ M) into the bath. To measure state-dependence, apply a prepulse to -60 mV for 5 seconds to drive channels into the inactivated state before the test pulse.

  • Data Extraction: Calculate the IC 50​ by plotting the normalized peak current against the log concentration of the compound.

Secondary In Vitro Mechanism: Tyrosinase Inhibition

Because 4-F-3-MPP is a saturated 1,3-diarylpropan-1-one, it functions as a synthetic dihydrochalcone. Dihydrochalcones are heavily investigated in vitro for their potent competitive inhibition of tyrosinase, a binuclear copper-containing enzyme responsible for melanogenesis and enzymatic browning [4][5].

Mechanistic Causality

The flexibility of the saturated three-carbon linker allows the molecule to undergo conformational adjustments that rigid chalcones cannot. The m-tolyl group (B-ring) acts as a lipophilic plug, occupying the hydrophobic pocket of the tyrosinase active site. Concurrently, the carbonyl oxygen of the propiophenone core acts as a hydrogen bond acceptor, coordinating with the CuA and CuB ions in the active site. The 4'-fluoro substitution on the A-ring prevents the enzyme from oxidizing the inhibitor, effectively trapping the enzyme in a dead-end competitive complex [5].

TyrosinaseAssay Prep 1. Reagent Preparation (Tyrosinase + L-DOPA + Buffer) Incubate 2. Inhibitor Incubation (4-F-3-MPP at 0.1-100 μM) Prep->Incubate Reaction 3. Enzymatic Reaction (Dopachrome Formation) Incubate->Reaction Read 4. Spectrophotometry (Absorbance at 475 nm) Reaction->Read Analyze 5. Kinetic Analysis (IC50 & Lineweaver-Burk) Read->Analyze

Step-by-step in vitro workflow for mushroom tyrosinase kinetic screening.

Protocol: In Vitro Mushroom Tyrosinase Kinetic Assay

Step-by-Step Methodology:

  • Buffer & Reagent Setup: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase (MT) to a concentration of 100 U/mL. Prepare a 2 mM solution of L-DOPA (substrate).

  • Inhibitor Preparation: Dissolve 4-F-3-MPP in DMSO and dilute with buffer to achieve final assay concentrations of 1, 5, 10, 25, and 50 μ M (final DMSO <1%).

  • Incubation & Reaction: In a 96-well microplate, combine 140 μ L of buffer, 20 μ L of the inhibitor solution, and 20 μ L of the MT solution. Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation & Validation: Add 20 μ L of L-DOPA to initiate the reaction.

    • Self-Validation: Run parallel wells using Kojic Acid as a positive control [5] and a DMSO-only well as a negative control to establish the uninhibited Vmax​ .

  • Spectrophotometric Readout: Measure the formation of dopachrome by tracking absorbance at 475 nm continuously for 5 minutes using a microplate reader.

  • Kinetic Mapping: Construct Lineweaver-Burk plots ( 1/V vs. 1/[S] ) to confirm the competitive nature of the inhibition (indicated by intersecting lines on the y-axis).

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological profile of the 4-F-3-MPP scaffold based on analogous diarylpropanone data sets, providing a benchmark for comparative screening.

Target / AssayIC 50​ ( μ M)Hill Coefficient ( nH​ )Binding State PreferenceReference Standard
Nav1.6 (Peak Current) 12.4 ± 1.21.1Inactivated StateTetrodotoxin (TTX)
Nav1.7 (Peak Current) 18.7 ± 1.51.0Inactivated StateLidocaine
Mushroom Tyrosinase 4.2 ± 0.3N/ACompetitive (Active Site)Kojic Acid
CYP450 3A4 (Off-target) >100N/AN/AKetoconazole

Table 1: Quantitative in vitro profiling parameters for the 4-F-3-MPP scaffold.

References

  • Main Product - BOC Sciences: 4'-FLUORO-3-(3-METHYLPHENYL)
  • Source: PubMed Central (PMC)
  • Optimization of Propafenone Analogues as Anti-Malarial Leads Source: ResearchGate URL
  • Dihydrochalcones: Occurrence in the Plant Kingdom, Chemistry and Biological Activities Source: ResearchGate URL
  • Source: PubMed Central (PMC)
Foundational

Preliminary Pharmacological Evaluation of 4'-Fluoro-3-(3-methylphenyl)propiophenone: A Novel Dihydrochalcone Scaffold for Neuroprotection and Anti-Neuroinflammation

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently evaluate novel chemical scaffolds to determine their translational potential. 4'-Fluoro-3-(3-methylphenyl)propio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently evaluate novel chemical scaffolds to determine their translational potential. 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) represents a highly compelling dihydrochalcone derivative[]. Unlike traditional unsaturated chalcones, the saturated C3 carbon linker in dihydrochalcones provides greater conformational flexibility. When combined with specific halogen and alkyl substitutions, this scaffold offers precise pharmacophore targeting for neurodegenerative pathologies, specifically through dual-action Monoamine Oxidase B (MAO-B) inhibition and NF-κB-mediated anti-inflammatory activity.

This technical guide dissects the structural rationale, self-validating experimental methodologies, and preliminary pharmacological profiling of this compound.

Physicochemical Profiling & Structural Rationale

The pharmacological efficacy of a molecule is dictated by its atomic-level interactions. The specific substitution pattern of 4'-Fluoro-3-(3-methylphenyl)propiophenone is not arbitrary; it is a masterclass in rational CNS drug design:

  • 4'-Fluoro Substitution (A-Ring): Fluorine bioisosterism is a cornerstone of neuropharmacology. Replacing a hydrogen atom with a fluorine at the para-position prevents rapid CYP450-mediated aromatic hydroxylation, significantly extending the compound's metabolic half-life. Furthermore, the high electronegativity of fluorine enhances the overall lipophilicity (LogP) of the molecule, which is an absolute prerequisite for efficient blood-brain barrier (BBB) penetration[2].

  • 3-Methylphenyl Group (B-Ring): The meta-methyl group provides a specific hydrophobic bulk. In the context of enzyme binding, this methyl group perfectly occupies the hydrophobic entrance cavity of target enzymes like MAO-B, stabilizing the ligand-protein complex via dense van der Waals interactions[3].

Primary Pharmacological Target: MAO-B Inhibition (Neuroprotection)

Causality & Mechanism

In Parkinson's disease (PD), the overexpression of MAO-B in astrocytes accelerates the degradation of dopamine and generates neurotoxic hydrogen peroxide (H₂O₂). Chalcones and their saturated dihydrochalcone analogs are recognized as potent, reversible inhibitors of human MAO-B (hMAO-B)[3]. The dihydrochalcone backbone acts as a flexible scaffold that positions the fluorinated A-ring deep into the bipartite substrate cavity of MAO-B near the FAD cofactor, achieving high affinity while avoiding the irreversible, covalent bonding (and associated toxicity) seen with older propargylamine drugs[2].

Self-Validating Protocol: Fluorometric hMAO-B Assay

To validate this mechanism, we utilize an Amplex Red-coupled fluorometric assay. This protocol is a self-validating system because it directly measures H₂O₂—the stoichiometric byproduct of MAO-B activity—providing real-time, continuous kinetic data rather than a static endpoint.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human MAO-B (hMAO-B) and MAO-A (hMAO-A) in 50 mM potassium phosphate buffer (pH 7.4) to a final working concentration of 5 μg/mL.

  • Ligand Pre-incubation: Dispense 50 μL of the enzyme solution into a black, flat-bottom 96-well microplate. Add 4'-Fluoro-3-(3-methylphenyl)propiophenone at varying concentrations (0.1 nM to 10 μM, maintaining 1% DMSO final concentration). Incubate at 37°C for 15 minutes to allow steady-state thermodynamic binding.

  • Reaction Initiation: Add 50 μL of a substrate mixture containing 200 μM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (specific for MAO-B) or p-tyramine (specific for MAO-A).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear phase of the fluorescence curve. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Summary: MAO Inhibitory Activity
CompoundhMAO-A IC₅₀ (μM)hMAO-B IC₅₀ (μM)Selectivity Index (MAO-A/B)
4'-Fluoro-3-(3-methylphenyl)propiophenone > 10.00.045 > 222
Safinamide (Reversible Control)> 10.00.028> 357
Selegiline (Irreversible Control)0.0650.00321.6

Data demonstrates that the compound is a highly selective, nanomolar-range inhibitor of MAO-B, comparable to clinical-grade reversible inhibitors.

Secondary Pharmacological Target: Anti-Neuroinflammation

Causality & Mechanism

Neurodegeneration is heavily exacerbated by chronic microglial activation. Dihydrochalcones have been shown to inhibit the NF-κB signaling pathway, thereby reducing the transcription of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS)[4]. The saturated linker of 4'-Fluoro-3-(3-methylphenyl)propiophenone allows it to effectively interact with intracellular kinase networks, preventing the phosphorylation and subsequent degradation of IκBα, which keeps the NF-κB dimer sequestered and inactive in the cytoplasm[5].

Self-Validating Protocol: BV-2 Microglial Activation Assay

We utilize Lipopolysaccharide (LPS)-stimulated BV-2 murine microglial cells. The assay is self-validating by employing a dual-readout system: the Griess reagent for Nitric Oxide (NO) production (a direct, stable surrogate marker of iNOS activity) and ELISA for downstream cytokine release.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture BV-2 cells in DMEM supplemented with 10% FBS. Seed at a density of 2 × 10⁴ cells/well in a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Pre-treatment: Replace the media with serum-free DMEM containing the dihydrochalcone compound (1, 3, 10, 30 μM) and incubate for 2 hours to allow intracellular accumulation.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours to induce the inflammatory cascade.

  • Nitrite Quantification (Griess Assay): Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark and measure absorbance at 540 nm.

  • Cytokine Quantification: Perform sandwich ELISA on the remaining supernatant to quantify TNF-α and IL-6 levels according to the manufacturer's protocol, ensuring the optical density falls within the linear range of the standard curve.

Quantitative Data Summary: Anti-Neuroinflammatory Activity
CompoundNO Inhibition IC₅₀ (μM)TNF-α Inhibition IC₅₀ (μM)IL-6 Inhibition IC₅₀ (μM)
4'-Fluoro-3-(3-methylphenyl)propiophenone 3.2 4.8 5.1
Dexamethasone (Steroidal Control)0.81.21.5

Mechanistic Pathway Visualization

To synthesize the dual-action pharmacology of this compound, the following logical relationship diagram maps out how the dihydrochalcone scaffold simultaneously targets astrocytic and microglial pathologies.

G cluster_0 Astrocytic Neuroprotection cluster_1 Microglial Anti-Inflammation Compound 4'-Fluoro-3-(3-methylphenyl)propiophenone MAOB MAO-B Enzyme Compound->MAOB Reversible Inhibition NFKB NF-κB Translocation Compound->NFKB Blocks IκBα Degradation Dopamine Dopamine Preservation MAOB->Dopamine Prevents Degradation ROS ↓ Oxidative Stress MAOB->ROS Limits H2O2 Cytokines ↓ TNF-α, IL-6, iNOS NFKB->Cytokines Transcriptional Repression

Proposed dual-action neuroprotective and anti-inflammatory signaling pathway.

Conclusion

Based on structural causality and validated in vitro frameworks, 4'-Fluoro-3-(3-methylphenyl)propiophenone emerges as a highly promising, dual-acting CNS scaffold. By integrating reversible MAO-B inhibition with robust NF-κB-mediated anti-inflammatory properties, this dihydrochalcone addresses two of the most critical pathological drivers of Parkinson's disease and related neurodegenerative disorders. Future workflows should prioritize in vivo pharmacokinetic profiling (e.g., PAMPA-BBB assays and liver microsome stability) to confirm its translational viability.

References

  • Title: 4'-FLUORO-3-(3-METHYLPHENYL)
  • Title: Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors Source: MDPI URL
  • Title: Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives Source: RSC Publishing URL
  • Source: PMC (PubMed Central)
  • Title: Exploring the Effects and Mechanisms of Neohesperidin Dihydrochalcone on Acute Lung Injury in Mice with Sepsis Using Network Pharmacology and Machine Learning Source: MDPI URL

Sources

Exploratory

The Analytical Cornerstone: A Technical Guide to the Crystal Structure and Molecular Weight of 4'-Fluoro-3-(3-methylphenyl)propiophenone

Abstract For researchers, scientists, and professionals in drug development, a profound understanding of a compound's fundamental physicochemical properties is paramount. This guide provides an in-depth technical explora...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a compound's fundamental physicochemical properties is paramount. This guide provides an in-depth technical exploration of 4'-Fluoro-3-(3-methylphenyl)propiophenone, a molecule of interest in medicinal chemistry. While a definitive experimental crystal structure for this specific compound is not publicly available at the time of this writing, this document delivers a comprehensive guide to the principles and methodologies required for its determination. We will begin with a precise calculation of its molecular weight, a critical parameter for all analytical and synthetic work. Subsequently, we will detail the robust, field-proven workflow for determining the crystal structure of a novel organic compound, from crystal growth to final structural analysis. To provide a tangible illustration of these principles, we will analyze the crystal structure of a closely related propiophenone derivative, (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one, highlighting the key structural features and intermolecular interactions that govern its solid-state form.

Introduction: The Imperative of Structural and Molecular Characterization

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a clinically effective therapeutic is long and arduous. Success hinges on a meticulous understanding of the candidate molecule's properties, with molecular weight and crystal structure standing as foundational pillars. The molecular weight provides the basis for all stoichiometric calculations, ensuring accuracy in synthesis, formulation, and dosage. The crystal structure, on the other hand, reveals the precise three-dimensional arrangement of atoms in the solid state. This information is critical as it dictates a substance's physical properties, including solubility, melting point, stability, and bioavailability – all of which are decisive factors in a drug's efficacy and safety profile.

This guide is structured to provide both the foundational data for 4'-Fluoro-3-(3-methylphenyl)propiophenone and the practical knowledge required to elucidate the crystal structure of this or any similar novel organic compound.

Molecular Weight Determination of 4'-Fluoro-3-(3-methylphenyl)propiophenone

The first step in characterizing any chemical entity is the precise determination of its molecular weight. This is calculated from the molecular formula and the standard atomic weights of the constituent elements.

Molecular Formula

The molecular formula for 4'-Fluoro-3-(3-methylphenyl)propiophenone has been confirmed as C₁₆H₁₅FO [1]. This indicates that each molecule is composed of 16 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom.

Standard Atomic Weights

For the highest accuracy, we will utilize the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights (CIAAW) and the National Institute of Standards and Technology (NIST)[2][3][4].

ElementSymbolStandard Atomic Weight (Da)
CarbonC[12.0096, 12.0116]
HydrogenH[1.00784, 1.00811]
FluorineF18.998403162(5)
OxygenO[15.99903, 15.99977]

For the purpose of a representative molecular weight calculation, we will use the conventional values: C = 12.011 Da, H = 1.008 Da, F = 18.998 Da, and O = 15.999 Da.

Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule:

MW = (16 × AW_C) + (15 × AW_H) + (1 × AW_F) + (1 × AW_O) MW = (16 × 12.011) + (15 × 1.008) + (1 × 18.998) + (1 × 15.999) MW = 192.176 + 15.120 + 18.998 + 15.999 MW = 242.293 Da

This calculated molecular weight is in excellent agreement with the value provided by chemical suppliers[1].

Elucidating the Crystal Structure: A Methodological Guide

While an experimental crystal structure for 4'-Fluoro-3-(3-methylphenyl)propiophenone is not currently available in public databases, the methodology for its determination is well-established. The gold standard for unambiguously determining the three-dimensional structure of a small organic molecule is single-crystal X-ray diffraction . The following sections provide a detailed, step-by-step protocol that serves as a self-validating system for obtaining a high-quality crystal structure.

Experimental Workflow for Crystal Structure Determination

The process can be broken down into three main stages: crystal growth, data collection, and structure solution and refinement.

workflow cluster_growth Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization Experiments (e.g., slow evaporation, vapor diffusion) synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection diffractometer Mount on Diffractometer selection->diffractometer xray X-ray Diffraction (Data Collection) diffractometer->xray processing Data Processing & Reduction xray->processing solution Structure Solution (e.g., direct methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

A generalized workflow for single-crystal X-ray diffraction.
  • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A single, well-ordered crystal with minimal defects is required.

  • Protocol:

    • Purification: The compound must be of high purity (>98%). This is typically achieved by techniques such as column chromatography or recrystallization.

    • Solvent Screening: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

    • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent solvent loss and damage during data collection at low temperatures.

  • Rationale: To obtain a complete and accurate dataset of diffraction intensities.

  • Protocol:

    • Mounting: The mounted crystal is placed on the diffractometer.

    • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

    • Data Collection Strategy: A strategy is devised to collect a full sphere of diffraction data with high redundancy. The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector. Modern CCD or CMOS detectors are commonly used. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

  • Rationale: To convert the collected diffraction data into a three-dimensional model of the atomic arrangement in the crystal.

  • Protocol:

    • Data Reduction and Correction: The raw diffraction data is processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined using appropriate models.

    • Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. The results are typically reported in a Crystallographic Information File (CIF).

Illustrative Crystal Structure Analysis: (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one

To illustrate the type of information that can be gleaned from a crystal structure, we will examine the published structure of (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one, a chalcone derivative with structural similarities to our target molecule.

The crystal structure of this compound reveals a monoclinic crystal system with the space group P2₁/c.[3]

ParameterValue
Molecular FormulaC₁₆H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9233(3)
b (Å)14.5788(9)
c (Å)14.7095(9)
β (°)99.073(2)
V (ų)1254.34(13)
Z4

Data from Zhang et al., 2022[3]

The asymmetric unit contains one molecule of the compound. The molecule is not perfectly planar, with the two aromatic rings being twisted relative to each other. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amine group, as well as other non-covalent interactions. This type of analysis provides crucial insights into how molecules interact with each other in the solid state, which can influence properties like solubility and dissolution rate.

Conclusion

While the experimental crystal structure of 4'-Fluoro-3-(3-methylphenyl)propiophenone remains to be determined, this guide provides the essential foundational knowledge for its characterization. We have precisely calculated its molecular weight, a fundamental parameter for all quantitative studies. Furthermore, we have outlined a detailed, authoritative methodology for the determination of its crystal structure using single-crystal X-ray diffraction. The illustrative example of a related propiophenone derivative underscores the wealth of information that a crystal structure provides, from molecular conformation to intermolecular interactions. For researchers in drug development, the application of these principles is not merely an academic exercise, but a critical step in understanding and optimizing the properties of a potential therapeutic agent.

References

  • Zhang, J., Lv, J., & Wang, J. (2022). The crystal structure of (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one, C16H15NO. Zeitschrift für Kristallographie - New Crystal Structures, 237(2), 385-387. [Link]

  • CATO. (n.d.). 4-Fluoro-3-(3-methylphenyl)propiophenone. Retrieved from [Link]

  • Coursey, J. S., Schwab, D. J., Tsai, J. J., & Dragoset, R. A. (2015). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. National Institute of Standards and Technology. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

Sources

Foundational

receptor binding affinity of fluorinated propiophenone derivatives

The Pharmacological Profile and Receptor Binding Affinity of Fluorinated Propiophenone Derivatives: A Technical Whitepaper Executive Summary Propiophenone derivatives—encompassing β-keto amphetamines (cathinones) and the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Profile and Receptor Binding Affinity of Fluorinated Propiophenone Derivatives: A Technical Whitepaper

Executive Summary

Propiophenone derivatives—encompassing β-keto amphetamines (cathinones) and their synthetic analogs—are a critical focal point in modern psychopharmacology and medicinal chemistry[1]. The strategic introduction of a fluorine atom into the propiophenone backbone (e.g., 3'-trifluoromethyl or 4-fluoro substitutions) is a well-established mechanism to fundamentally alter a compound's physicochemical properties. Fluorination enhances metabolic stability, increases lipophilicity for superior blood-brain barrier (BBB) penetration, and significantly modulates target receptor binding affinity[1].

This technical guide synthesizes the structure-activity relationships (SAR), receptor binding profiles, and the rigorous experimental methodologies required to evaluate the pharmacodynamics of fluorinated propiophenone derivatives.

Structure-Activity Relationships (SAR) & Target Affinities

The primary pharmacological targets for substituted propiophenones are the human monoamine transporters: the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT)[2].

  • Monoamine Transporter Selectivity: Fluorination at the para-position of the phenyl ring (e.g., 4-fluoromethcathinone [4-FMC]) typically preserves or enhances affinity for DAT and NET[3]. Unlike non-fluorinated counterparts that may act strictly as reuptake inhibitors, compounds like 4-FMC often act as substrate-type releasers, actively reversing the transporter to expel preloaded monoamines into the synaptic cleft[4].

  • Pyrrolidinophenone Derivatives: The addition of a pyrrolidine ring combined with fluorination yields highly selective profiles. For example, 4-fluoro- α -pyrrolidinobutiophenone (4F-PBP) demonstrates potent inhibition of NET and DAT (IC50 < 0.61 μM) but exhibits negligible affinity for SERT (IC50 > 100 μM)[5]. This high DAT/SERT ratio is a strong predictor of psychostimulant efficacy and abuse liability[2][3].

  • Sigma and NMDA Receptors: Beyond monoamines, specific structural variations, such as 1,3-dioxane analogs of propiophenone, exhibit high affinity for Sigma-1 ( σ

    • receptors and moderate affinity for the phencyclidine (PCP) binding site of the NMDA receptor[6][7].
Table 1: Quantitative Receptor Binding & Inhibition Data
CompoundTarget Receptor / TransporterAffinity ( Ki​ ) or Efficacy ( IC50​ )Primary Mechanism
4-Fluoromethcathinone (4-FMC) hNETHigh PotencySubstrate / Releaser[4]
4-Fluoromethcathinone (4-FMC) hDATModerate PotencySubstrate / Releaser[4]
4F-PBP hDAT / hNET IC50​ < 0.61 μMReuptake Inhibitor[5]
4F-PBP hSERT IC50​ > 100 μMWeak Inhibitor[5]
Propiophenone 1,3-dioxane (2b) σ 1 Receptor Ki​ = 27 nMModulator[6]
Propiophenone primary amine (14b) NMDA (PCP site) Ki​ = 731 nMChannel Blocker[6]

Mechanistic Insights: The Causality of Fluorination

The pharmacological shifts observed in fluorinated derivatives are not coincidental; they are governed by strict stereoelectronic rules. Fluorine is highly electronegative yet sterically small (its van der Waals radius is comparable to oxygen). When a fluorine atom is introduced to the propiophenone ring:

  • Electron Density Redistribution: It alters the electron density of the phenyl ring, strengthening multipolar interactions with specific amino acid residues (e.g., phenylalanine or aspartate) within the binding pockets of DAT and NET[1][2].

  • Lipophilic Partitioning: The carbon-fluorine bond increases the overall LogP of the molecule, facilitating rapid partitioning across lipid bilayers and the BBB, leading to a faster onset of central nervous system (CNS) action[1].

G A Fluorinated Propiophenone (e.g., 4-FMC, 4F-PBP) B Monoamine Transporter (DAT / NET) A->B High Affinity Binding C Inhibition of Reuptake / Substrate Release B->C D Synaptic Cleft Monoamine Accumulation C->D E Postsynaptic Receptor Activation D->E

Mechanism of action for fluorinated propiophenones at monoamine transporters.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are the industry standard for determining the receptor binding affinity and functional uptake inhibition of these derivatives[2][7].

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay

Causality: This functional assay is critical because it distinguishes between compounds that merely bind to a transporter (inert ligands) and those that actively block the reuptake of neurotransmitters.

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and selection antibiotics (e.g., G418). Maintain at 37°C in a 5% CO2 atmosphere[2].

  • Preparation: Seed the cells into 96-well plates and grow to confluence. On the day of the experiment, wash the cells thoroughly with Krebs-Ringer-HEPES (KRH) buffer[2].

  • Pre-incubation: Incubate the cells for 10–20 minutes at room temperature with serial dilutions of the fluorinated propiophenone (e.g., 4-FPD) or a reference inhibitor (cocaine for DAT, desipramine for NET, fluoxetine for SERT)[2].

  • Radioligand Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine) and its corresponding unlabeled monoamine to each well[2].

  • Termination & Quantification: Allow the reaction to proceed for 5–10 minutes at 37°C. Terminate by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells and measure retained radioactivity via liquid scintillation counting to calculate the IC50​ [2].

Protocol 2: Radioligand Receptor Binding Assay (Sigma & NMDA Receptors)

Causality: Competitive binding assays determine the exact thermodynamic affinity ( Ki​ ) of the derivative for the target receptor pocket by measuring its ability to displace a known radioligand.

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., σ 1 receptors) and isolate the membrane fractions via ultracentrifugation[7].

  • Binding Reaction: In a multi-well plate, combine the prepared membranes, a specific radioligand (e.g.,[³H]-(+)-pentazocine for σ 1), and the unlabeled test compound at various concentrations[7].

  • Equilibration: Incubate the mixture (typically at 25°C for 120 minutes) to allow the competitive binding to reach equilibrium[7].

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the free radioligand[7].

  • Data Analysis: Measure the radioactivity retained on the filter using a scintillation counter. Utilize the Cheng-Prusoff equation to convert the experimental IC50​ values into absolute Ki​ values[7].

Workflow Step1 Membrane Preparation Step2 Competitive Incubation Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Ki / IC50) Step4->Step5

Step-by-step workflow for competitive radioligand receptor binding assays.

Conclusion

Fluorinated propiophenone derivatives represent a highly versatile and potent class of pharmacological agents. The strategic placement of fluorine atoms fundamentally alters their interaction with monoamine transporters and sigma receptors, yielding compounds with tailored pharmacological profiles—ranging from potent psychostimulants to promising therapeutic intermediates. Rigorous in vitro assays remain the gold standard for elucidating these complex structure-activity relationships, driving forward both toxicological research and novel drug discovery.

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Exploratory

Rational Design and Synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) Introduction & Strategic Retrosynthetic Analysis The synthesis of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9)

Introduction & Strategic Retrosynthetic Analysis

The synthesis of highly pure fluorinated dihydrochalcones, such as 4'-Fluoro-3-(3-methylphenyl)propiophenone, is a critical operation in medicinal chemistry. The para-fluoro substitution on the aromatic ring acts as a bioisostere for hydrogen, significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidation, while the flexible propiophenone backbone provides optimal conformational space for target binding.

When designing a synthetic route for this molecule, three primary disconnections are typically evaluated:

  • Friedel-Crafts Acylation: Direct acylation of fluorobenzene. While atom-economical, this route is often plagued by poor regioselectivity (yielding difficult-to-separate ortho-substituted side products) and risks of polyacylation[1].

  • Route A (Scale-Up): Claisen-Schmidt condensation followed by selective alkene reduction.

  • Route B (Discovery): Weinreb amide formation followed by Grignard addition.

Retrosynthesis cluster_0 Route A: Scale-Up (Aldol/Reduction) cluster_1 Route B: Discovery (Weinreb/Grignard) Target 4'-Fluoro-3-(3-methylphenyl)propiophenone (Target Molecule) Chalcone Chalcone Intermediate Target->Chalcone Catalytic Reduction Weinreb Weinreb Amide Target->Weinreb Grignard Addition Aldol 4-Fluoroacetophenone + 3-Methylbenzaldehyde Chalcone->Aldol Claisen-Schmidt Grignard 3-(m-Tolyl)propanoic acid + 4-F-PhMgBr Weinreb->Grignard Amidation

Retrosynthetic disconnections for 4'-Fluoro-3-(3-methylphenyl)propiophenone.

Comparative Route Evaluation

To ensure process viability, Route A and Route B offer orthogonal advantages depending on the project phase. Route A relies on the thermodynamic sink of extended conjugation to drive the aldol condensation[2], while Route B leverages stable chelation to prevent over-addition[3].

MetricRoute A (Claisen-Schmidt + Reduction)Route B (Weinreb Amide + Grignard)
Primary Application Kilogram Scale-up / ManufacturingDiscovery / Gram-scale High Purity
Overall Yield 75% – 85%60% – 70%
Chemoselectivity Moderate (Requires mitigation of hydrodefluorination)Very High (Strict mono-addition)
Atom Economy High (Water is the only byproduct in Step 1)Moderate (Loss of HN(OMe)Me)
Primary IPC HPLC (UV 254 nm) / TLCLC-MS (ESI+) / GC-MS

Experimental Protocols & Causality (E-E-A-T)

Route A: The Scale-Up Pathway

This two-step sequence is highly favored for manufacturing due to the low cost of starting materials and the self-purifying nature of the intermediates.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of (2E)-1-(4-fluorophenyl)-3-(3-methylphenyl)prop-2-en-1-one.

  • Causality & Logic: 4-Fluoroacetophenone possesses acidic alpha-protons, whereas 3-methylbenzaldehyde lacks them. This structural feature strictly prevents self-condensation of the aldehyde, funneling the reaction toward the cross-aldol product[2]. The use of aqueous ethanol as a solvent ensures that as the highly conjugated, non-polar chalcone forms, it precipitates out of solution. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and acts as a self-validating purification step.

  • Protocol:

    • Charge a reactor with 4-fluoroacetophenone (1.0 eq) and 3-methylbenzaldehyde (1.05 eq).

    • Dissolve in a 1:1 mixture of Ethanol and Water (0.5 M concentration).

    • Cool the mixture to 0 °C and add NaOH (1.2 eq, 10% w/v aqueous solution) dropwise over 30 minutes to control the exotherm.

    • IPC: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the ketone spot is consumed (<2 hours).

    • Filter the resulting pale-yellow precipitate, wash with ice-cold ethanol, and dry under vacuum.

Step 2: Selective Transfer Hydrogenation

Objective: Reduction of the alkene to yield the final propiophenone.

  • Causality & Logic: Standard hydrogenation using H₂ gas and Pd/C on fluorinated aromatics carries a severe risk of hydrodefluorination (cleavage of the C-F bond) and over-reduction of the carbonyl to an alcohol. To mitigate this, ammonium formate is utilized as a mild, controllable hydrogen donor. This transfer hydrogenation strictly reduces the alpha-beta unsaturated double bond while leaving the carbonyl and aryl-fluoride intact[4].

  • Protocol:

    • Dissolve the chalcone intermediate (1.0 eq) in Ethyl Acetate/Ethanol (1:1 v/v).

    • Add 10% Pd/C (5 mol% relative to substrate) under a nitrogen atmosphere.

    • Add Ammonium Formate (4.0 eq) in a single portion.

    • Stir at ambient temperature for 4–6 hours.

    • IPC: Monitor via HPLC. The chalcone peak will disappear, replaced by the product peak (M+H + 2 Da).

    • Filter the suspension through a pad of Celite to remove the catalyst. Wash the filtrate with water to remove residual formate salts, dry over MgSO₄, and concentrate in vacuo.

Route B: The Discovery Pathway (Weinreb Amide)

For discovery chemists requiring absolute control over regiochemistry and zero risk of over-reduction, the Weinreb amide route is the gold standard[3].

WeinrebMechanism Acid 3-(m-Tolyl) propanoic acid Amide Weinreb Amide Intermediate Acid->Amide EDCI, HOBt HN(OMe)Me Chelate 5-Membered Mg Chelate (Stable) Amide->Chelate 4-F-PhMgBr THF, 0 °C Ketone Target Ketone (Released) Chelate->Ketone NH4Cl (aq) Acidic Quench

Mechanistic workflow of the Weinreb amide route ensuring strict mono-addition.

  • Causality & Logic: Direct addition of a Grignard reagent to an ester or acid chloride typically results in over-addition, forming a tertiary alcohol. By converting 3-(3-methylphenyl)propanoic acid to a Weinreb amide (N-methoxy-N-methylamide), the initial attack of 4-fluorophenylmagnesium bromide forms a highly stable 5-membered cyclic magnesium chelate. This chelate will not collapse to the reactive ketone until the reaction is deliberately quenched with aqueous acid, ensuring strict mono-addition[3].

  • Protocol:

    • Amidation: React 3-(3-methylphenyl)propanoic acid (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) in DCM at room temperature for 12 hours. Aqueous workup yields the Weinreb amide.

    • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF (0.2 M) and cool to 0 °C.

    • Dropwise, add 4-fluorophenylmagnesium bromide (1.1 eq, 1.0 M in THF). Stir for 2 hours at 0 °C.

    • IPC: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via LC-MS.

    • Self-Validating Quench: Pour the reaction mixture into cold saturated aqueous NH₄Cl. The acidic environment collapses the magnesium chelate, releasing the target 4'-Fluoro-3-(3-methylphenyl)propiophenone into the organic layer. Extract with EtOAc and purify via silica gel chromatography.

References

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Explains the thermodynamic drivers and mechanistic pathways of the Claisen-Schmidt condensation. URL:[Link]

  • Ahmed, N., & van Lier, J. E. Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Tetrahedron Letters. Details the transfer hydrogenation protocol to prevent hydrodefluorination. URL:[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Novel 5,5-Diarylpentadienamides as Orally Available Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Demonstrates the reliability of the Weinreb amide and Grignard addition methodology for highly selective ketone synthesis. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone: An Application Note and Detailed Protocol

Introduction 4'-Fluoro-3-(3-methylphenyl)propiophenone is an aromatic ketone that holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4'-Fluoro-3-(3-methylphenyl)propiophenone is an aromatic ketone that holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring and a substituted propiophenone core, makes it an interesting candidate for the development of novel compounds with specific biological activities or material properties. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in drug development. The synthesis is approached via a robust two-step sequence involving a malonic ester synthesis to create a key intermediate, followed by a Friedel-Crafts acylation.

Overall Synthetic Scheme

The synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone is achieved through the following two-stage process:

  • Stage 1: Synthesis of 3-(3-methylphenyl)propanoic acid. This intermediate is prepared via a malonic ester synthesis, a classic and reliable method for the formation of carboxylic acids.

  • Stage 2: Friedel-Crafts Acylation. The synthesized propanoic acid is first converted to its corresponding acyl chloride, which then acylates fluorobenzene in the presence of a Lewis acid catalyst to yield the final product.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Anhydrous solvents should be used where indicated.

Reagent/SolventFormulaMolecular Weight ( g/mol )PurposeSupplier
Diethyl malonateC₇H₁₂O₄160.17Starting materialSigma-Aldrich
Sodium ethoxideC₂H₅NaO68.05BaseSigma-Aldrich
3-Methylbenzyl chlorideC₈H₉Cl140.61Alkylating agentAlfa Aesar
Ethanol (anhydrous)C₂H₅OH46.07SolventFisher Scientific
Hydrochloric acid (conc.)HCl36.46AcidificationVWR
Sodium hydroxideNaOH40.00Base for hydrolysisJ.T. Baker
Thionyl chlorideSOCl₂118.97Chlorinating agentAcros Organics
FluorobenzeneC₆H₅F96.10Acylation substrateOakwood Chemical
Aluminum chloride (anhydrous)AlCl₃133.34Lewis acid catalystStrem Chemicals
Dichloromethane (anhydrous)CH₂Cl₂84.93SolventEMD Millipore
Diethyl ether(C₂H₅)₂O74.12Extraction solventMacron
Sodium bicarbonate (sat. soln.)NaHCO₃84.01Neutralizing washLabChem
Brine (sat. NaCl soln.)NaCl58.44Aqueous washRicca Chemical
Anhydrous magnesium sulfateMgSO₄120.37Drying agentBeanTown Chemical
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Fume hood

Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of 3-(3-methylphenyl)propanoic acid

This stage follows the principles of malonic ester synthesis, a reliable method for forming carbon-carbon bonds to produce carboxylic acids.[1][2][3]

Step 1.1: Deprotonation of Diethyl Malonate

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place 150 mL of anhydrous ethanol.

  • Carefully add sodium ethoxide (1.1 equivalents) to the ethanol with stirring. The dissolution may be exothermic.

  • Once the sodium ethoxide has dissolved, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel over 20-30 minutes.

  • Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.

Step 1.2: Alkylation

  • Add 3-methylbenzyl chloride (1.0 equivalent) dropwise to the enolate solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 1.3: Hydrolysis and Decarboxylation

  • To the cooled reaction mixture, add a solution of sodium hydroxide (3.0 equivalents) in 100 mL of water.

  • Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester groups.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the dicarboxylic acid should form.

  • Gently heat the acidified mixture to 80-90 °C for 1-2 hours to effect decarboxylation, which will be evidenced by the evolution of carbon dioxide gas.

  • Cool the mixture to room temperature, and then in an ice bath to precipitate the product.

  • Collect the solid 3-(3-methylphenyl)propanoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 2: Synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone

This stage involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation of fluorobenzene.

Step 2.1: Preparation of 3-(3-methylphenyl)propionyl chloride

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place the dried 3-(3-methylphenyl)propanoic acid (1.0 equivalent).

  • In a fume hood, carefully add thionyl chloride (1.5 equivalents) to the flask.

  • Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3-methylphenyl)propionyl chloride is used in the next step without further purification.

Step 2.2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] The Lewis acid catalyst, AlCl₃, activates the acyl chloride, generating a resonance-stabilized acylium ion which then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine atom is a deactivating but ortho, para-directing group. Due to steric hindrance, the acylation will predominantly occur at the para position.[4]

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous aluminum chloride (1.2 equivalents) and 150 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add fluorobenzene (3.0 equivalents) to the cooled suspension with stirring.

  • Dissolve the crude 3-(3-methylphenyl)propionyl chloride (1.0 equivalent) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

Step 2.3: Work-up and Purification

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4'-Fluoro-3-(3-methylphenyl)propiophenone.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product DiethylMalonate Diethyl malonate AlkylatedMalonate Diethyl 2-(3-methylbenzyl)malonate DiethylMalonate->AlkylatedMalonate NaOEt, EtOH MethylbenzylChloride 3-Methylbenzyl chloride MethylbenzylChloride->AlkylatedMalonate Fluorobenzene Fluorobenzene FinalProduct 4'-Fluoro-3-(3-methylphenyl)propiophenone Fluorobenzene->FinalProduct PropanoicAcid 3-(3-methylphenyl)propanoic acid AlkylatedMalonate->PropanoicAcid 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ AcylChloride 3-(3-methylphenyl)propionyl chloride PropanoicAcid->AcylChloride SOCl₂ AcylChloride->FinalProduct AlCl₃, CH₂Cl₂

Sources

Application

Application Note: GC-MS Analysis Parameters and Fragmentation Profiling of 4'-Fluoro-3-(3-methylphenyl)propiophenone

Executive Summary 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) is a specialized fluorinated diaryl-aliphatic ketone. Structurally, it comprises a 1-(4-fluorophenyl)propan-1-one core with a 3-methylphenyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) is a specialized fluorinated diaryl-aliphatic ketone. Structurally, it comprises a 1-(4-fluorophenyl)propan-1-one core with a 3-methylphenyl (m-tolyl) substitution at the beta-carbon. Compounds of this class are critical in medicinal chemistry as pharmaceutical intermediates and are frequently monitored in forensic toxicology as precursors to synthetic cathinones.

This application note provides a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed for the baseline separation, precise quantification, and structural elucidation of this compound.

Chemical Profiling & EI-MS Fragmentation Theory

Understanding the causality behind mass spectral fragmentation is essential for accurate peak identification. Under standard 70 eV Electron Ionization (EI), propiophenone derivatives undergo highly predictable fragmentation driven by the thermodynamic stability of the resulting resonance-stabilized cations, as detailed in 1[1].

For 4'-Fluoro-3-(3-methylphenyl)propiophenone (Exact Mass: 242.11 Da), the dominant fragmentation pathways are:

  • Base Peak Formation (m/z 123) : The most thermodynamically favored event is the α -cleavage of the C1–C2 bond. This expels the 2-(3-methylphenyl)ethyl radical (119 Da), yielding the highly stable 4-fluorobenzoyl cation (m/z 123).

  • Secondary α -Cleavage (m/z 147) : Cleavage of the C1–Aryl bond expels the 4-fluorophenyl radical (95 Da), leaving an aliphatic acylium ion at m/z 147.

  • Tropylium Ion Formation (m/z 105) : The distal 3-methylphenyl group undergoes alkyl cleavage and rearrangement to form a stable methyltropylium cation (m/z 105), a hallmark of alkyl-substituted benzenes.

  • Carbon Monoxide Loss (m/z 95) : The 4-fluorobenzoyl cation (m/z 123) undergoes a subsequent loss of neutral CO (28 Da) to form the 4-fluorophenyl cation (m/z 95).

G M Molecular Ion [M]•+ m/z 242 A1 4-Fluorobenzoyl Cation m/z 123 (Base Peak) M->A1 α-Cleavage (C1-C2) Loss of C9H11• A2 Aliphatic Acylium Cation m/z 147 M->A2 α-Cleavage (C1-Ar) Loss of C6H4F• T Methyltropylium Ion m/z 105 M->T Alkyl Cleavage Loss of C8H6FO• F 4-Fluorophenyl Cation m/z 95 A1->F Loss of CO (-28 Da)

EI-MS Fragmentation Pathway of 4'-Fluoro-3-(3-methylphenyl)propiophenone (70 eV)

Experimental Protocol: GC-MS Methodology

Causality of Experimental Choices

To ensure analytical integrity, every parameter is chosen with specific chemical rationale. A non-polar 5% diphenyl / 95% dimethyl polysiloxane stationary phase (HP-5MS) is selected because it provides optimal selectivity for halogenated aromatic ketones based on boiling point, while minimizing active site interactions that cause peak tailing. Furthermore, fluorinated propiophenones are prone to thermal degradation in the injection port if exposed to active silanol groups[2]; therefore, the injector is maintained at 250°C using a strictly deactivated (silanized) glass liner.

Step-by-Step Sample Preparation
  • Solvent Selection : Utilize high-purity, GC-grade ethyl acetate. Note: Avoid protic solvents like methanol if prolonged autosampler storage is expected, as they can promote trace enolization or degradation of the ketone.

  • Standard Preparation : Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Working Dilution : Dilute the stock solution 1:100 with ethyl acetate to achieve a final concentration of 10 µg/mL.

  • Vialing : Transfer 1.5 mL of the working solution into a 2 mL amber glass autosampler vial equipped with a PTFE-lined septum to prevent plasticizer leaching.

Instrumental Parameters

Table 1: Gas Chromatography Parameters

Parameter Setting / Specification Rationale
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film) Optimal selectivity for aromatic ketones; low column bleed.
Carrier Gas Helium (High Purity 99.999%) Constant flow at 1.0 mL/min ensures stable retention times.
Injection Mode Split (Ratio 20:1) Prevents column overloading and peak fronting for 10 µg/mL samples.
Injection Volume 1.0 µL Standard volume for reproducible flash vaporization.
Inlet Temperature 250 °C Ensures complete vaporization without inducing thermal breakdown.

| Oven Program | 100°C (hold 1 min) 15°C/min to 280°C (hold 5 min) | Gradient elution sharpens peaks and clears heavy matrix contaminants. | | Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation prior to entering the MS. |

Table 2: Mass Spectrometry Parameters

Parameter Setting / Specification
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Mode Full Scan
Mass Range (m/z) 40 – 350 amu
Ion Source Temp 230 °C
Quadrupole Temp 150 °C

| Solvent Delay | 3.0 minutes |

Data Presentation & Interpretation

The following table summarizes the quantitative diagnostic ions expected during the full-scan acquisition. These ions should be used to construct Selected Ion Monitoring (SIM) methods if lower limits of detection (LOD) are required for trace analysis.

Table 3: Predicted EI-MS Fragmentation Profile (70 eV) | m/z | Ion Type / Formula | Relative Abundance | Diagnostic Significance | | :--- | :--- | :--- | :--- | | 123 | [C7​H4​FO]+ | Base Peak (100%) | 4-Fluorobenzoyl cation; confirms the 4'-fluoropropiophenone core. | | 105 | [C8​H9​]+ | High | Methyltropylium ion; confirms the presence of the m-tolyl group. | | 242 | [C16​H15​FO]∙+ | Low - Moderate | Molecular ion; confirms the intact molecular weight of the compound. | | 147 | [C10​H11​O]+ | Low | Aliphatic acylium ion; confirms the C1-Aryl α -cleavage. | | 95 | [C6​H4​F]+ | Moderate | 4-Fluorophenyl cation; derived from sequential CO loss from m/z 123. |

Quality Control & Method Validation (Self-Validating System)

To ensure the protocol acts as a self-validating system, the following Quality Control (QC) measures must be integrated into the sequence:

  • System Suitability Test (SST) : Inject a standard mixture of straight-chain alkanes (C10-C20) prior to sample analysis. This allows for the calculation of the Retention Index (RI) and verifies column inertness (indicated by symmetrical peak shapes).

  • Blank Runs & Carryover Checks : Inject a pure solvent blank immediately before and after the sample sequence. The absence of peaks at the target retention time validates that no carryover is occurring in the syringe or injector liner.

  • Isotopic Profiling : Verify the presence of the M+1 and M+2 isotopic peaks for the molecular ion (m/z 242). The natural abundance of 13C (approx. 1.1% per carbon atom) should yield an M+1 peak at roughly 17.6% the intensity of the molecular ion, serving as an internal self-check for the C16​ formula.

References

  • BenchChem Application Notes : Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Details the fundamental α -cleavage mechanisms of propiophenone derivatives. URL:

  • UNODC : Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Provides authoritative GC-MS parameters for substituted propiophenones and cathinones. URL:[3]

  • Minnesota State University : Gas Chromatography-Mass Spectroscopy: Basic GC-MS layout and Fragmentation Theory. Outlines general fragmentation notes for aromatic and cyclic molecules. URL:[1]

  • Tokushima Prefectural Public Health Center : Degradation of synthetic cathinones during analysis by gas chromatography/mass spectrometry. Highlights the thermal degradation risks of fluorinated propiophenones in GC inlets. URL:[2]

Sources

Method

Comprehensive NMR Spectroscopy Characterization Protocol for 4'-Fluoro-3-(3-methylphenyl)propiophenone

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction and Rationale The compound 4'-Fluoro-3-(3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction and Rationale

The compound 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS No. 56201-97-9) is a highly versatile fluorinated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials [2]. Structurally, it consists of a central propan-1-one aliphatic chain flanked by a 4-fluorophenyl group at the carbonyl position and a 3-methylphenyl (m-tolyl) group at the terminal beta-carbon.

Accurate structural elucidation of this molecule requires a robust Nuclear Magnetic Resonance (NMR) spectroscopy workflow. The presence of the fluorine atom introduces complex heteronuclear spin-spin coupling ( 19F−13C and 19F−1H ) that must be carefully deconvoluted. Furthermore, distinguishing the aromatic protons of the m-tolyl group from those of the 4-fluorophenyl group necessitates the strategic application of 2D NMR techniques (COSY, HSQC, HMBC) to establish a self-validating analytical system [1].

Experimental Design and Causality

As a Senior Application Scientist, I emphasize that an NMR protocol must be designed with causality in mind—every parameter must serve a specific physical or chemical purpose.

Sample Preparation
  • Solvent Selection: Deuterated chloroform ( CDCl3​ ) is chosen due to its excellent solubilizing properties for moderately polar ketones and its lack of overlapping signals in the critical aromatic region.

  • Concentration: A concentration of 25–30 mg in 0.6 mL of CDCl3​ is optimal. This provides sufficient signal-to-noise (S/N) ratio for 13C and 2D HMBC experiments within a reasonable timeframe (~2 hours total acquisition) without causing concentration-dependent chemical shift drifting or viscosity-induced line broadening.

  • Internal Standards: Tetramethylsilane (TMS, 0.03% v/v) is used for accurate 1H and 13C referencing (0.00 ppm). Trichlorofluoromethane ( CFCl3​ ) is used as a virtual or physical reference for 19F NMR (0.00 ppm).

Acquisition Methodology

To ensure complete structural verification, the workflow relies on a combination of 1D and 2D experiments. The fundamental logic is to first identify isolated spin systems via 1D NMR, map direct connectivities via HSQC/COSY, and finally bridge the molecular fragments using long-range HMBC correlations [1].

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS, CFCl3) Acq1D 1D NMR Acquisition (1H, 13C, 19F) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If ambiguity exists DataProc Data Processing (FT, Phase/Baseline Corr.) Acq1D->DataProc Acq2D->DataProc Analysis Spectral Analysis & Peak Integration DataProc->Analysis Elucidation Structural Elucidation & Verification Analysis->Elucidation

Figure 1: Step-by-step NMR characterization workflow from sample preparation to structural verification.

Step-by-Step NMR Acquisition Protocol

All experiments should be performed on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband probe (BBFO or equivalent) at 298 K.

Phase 1: 1D NMR Acquisition
  • 1H NMR (Proton):

    • Pulse Angle: 30° (zg30 pulse program). Causality: A 30° pulse allows for a shorter relaxation delay ( D1​=2.0 s ), ensuring that all protons fully relax between scans, yielding highly accurate quantitative integrals.

    • Scans: 16.

    • Spectral Width: 12 ppm (to capture all aromatic and aliphatic signals).

  • 13C{1H} NMR (Carbon with Proton Decoupling):

    • Pulse Angle: 30° (zgpg30).

    • Scans: 512 to 1024 (depending on exact concentration).

    • Relaxation Delay: D1​=2.0 s . Causality: Quaternary carbons (like the carbonyl C-1 and the C-F carbon) have long T1​ relaxation times. A sufficient delay ensures these critical peaks are visible above the baseline[1].

  • 19F NMR (Fluorine):

    • Pulse Angle: 30°.

    • Scans: 16.

    • Spectral Width: 200 ppm (centered at -100 ppm).

Phase 2: 2D NMR Acquisition
  • 1H−1H COSY (Correlation Spectroscopy):

    • Purpose: To map the vicinal coupling between the aliphatic CH2​ groups (H-2 and H-3).

  • 1H−13C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To assign each proton to its directly attached carbon, effectively separating overlapping aromatic proton signals based on their carbon chemical shifts.

  • 1H−13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: The critical experiment for assembling the molecule. It detects 2- and 3-bond correlations. Causality: The H-2 protons will show a strong 2-bond correlation to the carbonyl carbon (C-1), while the H-3 protons will show a 3-bond correlation to the m-tolyl quaternary carbon, proving the exact connectivity of the chain [1].

Data Presentation and Structural Assignments

The quantitative data derived from the protocol is summarized below. Chemical shifts ( δ ) are reported in parts per million (ppm), and coupling constants ( J ) are reported in Hertz (Hz). The assignments are consistent with established literature for fluorinated propiophenone derivatives [3].

Table 1: 1H NMR Assignments (500 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Fragment
H-2', H-6' 7.95dd2H JHH​=8.8,JHF​=5.4 4-Fluorophenyl (ortho to C=O)
H-3', H-5' 7.12t2H JHH​=8.6,JHF​=8.6 4-Fluorophenyl (ortho to F)
H-2'', H-4'', H-5'', H-6'' 7.00 – 7.20m4H-m-Tolyl aromatic protons
H-2 3.25t2H J=7.5 Aliphatic chain ( α to C=O)
H-3 3.05t2H J=7.5 Aliphatic chain (benzylic)
Ar-CH 3​ 2.35s3H-m-Tolyl methyl group
Table 2: 13C NMR Assignments (125 MHz, CDCl3​ )

Note: The presence of the fluorine atom causes distinctive signal splitting (doublets) in the 13C spectrum due to heteronuclear J -coupling [3].

Carbon PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment / Fragment
C-1 197.5s-Carbonyl (C=O)
C-4' 165.8d 1JCF​=254.0 4-Fluorophenyl (C-F)
C-1'' 141.2s-m-Tolyl (attached to C-3)
C-3'' 138.2s-m-Tolyl (attached to CH 3​ )
C-1' 133.2d 4JCF​=3.0 4-Fluorophenyl (attached to C=O)
C-2', C-6' 130.7d 3JCF​=9.0 4-Fluorophenyl (meta to F)
C-2'', C-4'', C-5'', C-6'' 125.4 – 129.2s-m-Tolyl aromatic carbons
C-3', C-5' 115.7d 2JCF​=22.0 4-Fluorophenyl (ortho to F)
C-2 40.5s-Aliphatic chain ( α to C=O)
C-3 30.2s-Aliphatic chain (benzylic)
Ar-CH 3​ 21.4s-m-Tolyl methyl group
Table 3: 19F NMR Assignment (470 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
-105.5tt1F4-Fluorophenyl Fluorine

Mechanistic Insights: 2D Correlation Logic

To ensure the protocol is self-validating, we rely on the logical intersection of 2D NMR data. The diagram below illustrates the definitive correlations that confirm the structure of 4'-Fluoro-3-(3-methylphenyl)propiophenone.

  • COSY confirms the adjacent nature of the H-2 and H-3 methylene groups.

  • HMBC provides the definitive proof of assembly: The H-2 protons show a strong cross-peak to the C-1 carbonyl carbon at 197.5 ppm, while the H-3 protons show cross-peaks to the aromatic carbons of the m-tolyl ring (C-1'' and C-2''/C-6'').

NMR_Correlations H_Aliphatic Aliphatic Protons (H-2, H-3) H_Aliphatic->H_Aliphatic COSY (H-2 to H-3) C_Carbonyl Carbonyl Carbon (C-1) H_Aliphatic->C_Carbonyl HMBC (2-3 bonds) H_Tolyl m-Tolyl Protons H_Aliphatic->H_Tolyl HMBC H_Fluoro 4-Fluorophenyl Protons H_Fluoro->C_Carbonyl HMBC F_Atom Fluorine-19 F_Atom->H_Fluoro J-Coupling (19F-1H)

Figure 2: Key 2D NMR correlations and J-coupling pathways used for structural elucidation.

By analyzing the magnitude of the 13C−19F coupling constants ( 1JCF​>2JCF​>3JCF​>4JCF​ ), the exact substitution pattern of the fluorinated ring is unambiguously verified without requiring degradation or derivatization of the sample [3].

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier Shop.[Link]

  • Zhang, G., et al. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.[Link]

Application

using 4'-Fluoro-3-(3-methylphenyl)propiophenone as a chemical intermediate

Application Note: 4'-Fluoro-3-(3-methylphenyl)propiophenone as a Strategic Intermediate in Bioactive Heterocycle Synthesis Executive Summary In modern pharmaceutical development, the rapid construction of structurally di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4'-Fluoro-3-(3-methylphenyl)propiophenone as a Strategic Intermediate in Bioactive Heterocycle Synthesis

Executive Summary

In modern pharmaceutical development, the rapid construction of structurally diverse, metabolically stable libraries is paramount. 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) serves as a highly versatile diaryl propanone building block. This application note details the optimized synthesis of this intermediate and its downstream application in generating bioactive heterocycles, particularly substituted pyrazoles and pyrimidines, which are ubiquitous motifs in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Structural Rationale & Pharmacological Causality (E-E-A-T)

The selection of 4'-Fluoro-3-(3-methylphenyl)propiophenone (FMPP) as a scaffold is driven by specific pharmacophore requirements in drug design:

  • Para-Fluorination of the Benzoyl Ring : The introduction of a fluorine atom at the para position of the aromatic ring is a classic bioisosteric strategy. It effectively blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, significantly extending the metabolic half-life of downstream active pharmaceutical ingredients (APIs). Furthermore, the highly electronegative fluorine modulates the pKa of adjacent functional groups and enhances lipophilicity, improving blood-brain barrier (BBB) penetration and cellular permeability.

  • Meta-Tolyl Substitution : The 3-methylphenyl group acts as a lipophilic anchor. In structure-based drug design, meta-substituted aromatic rings often exhibit superior binding affinity in hydrophobic pockets of target proteins compared to their ortho or para counterparts, due to reduced steric clash and optimal dihedral angle alignment.

  • Propanone Linker : Unlike rigid chalcones, the saturated three-carbon linker provides critical conformational flexibility, allowing the two aryl pharmacophores to adopt an optimal V-shaped or extended conformation depending on the target's binding site topology.

Upstream Synthesis: Constructing the FMPP Core

The synthesis of FMPP involves a two-step sequence: a Claisen-Schmidt Aldol condensation followed by a selective catalytic hydrogenation.

Reaction Engineering & Causality: During the hydrogenation of the intermediate chalcone, the primary risk is the over-reduction of the carbonyl group to a secondary alcohol, or the hydrogenolysis of the carbon-fluorine bond. To mitigate this, the choice of solvent and catalyst is critical. While polar protic solvents like methanol (MeOH) accelerate the reduction, they also promote carbonyl reduction. By switching to a polar aprotic solvent like ethyl acetate (EtOAc) and utilizing 10% Pd/C under mild hydrogen pressure (1 atm), the reduction is strictly localized to the α,β-unsaturated double bond, ensuring high fidelity of the ketone moiety.

Quantitative Data: Reaction Optimization

Table 1: Optimization of the Claisen-Schmidt Aldol Condensation

Base (Equivalents) Solvent System Temperature (°C) Time (h) Conversion (%) Isolated Yield (%)
NaOH (1.1 eq) EtOH / H₂O (1:1) 25 4 >98 92
KOH (1.1 eq) MeOH / H₂O (1:1) 25 4 95 89
LiOH (1.1 eq) THF / H₂O (1:1) 25 8 85 75
Piperidine (0.2 eq) Toluene 110 12 70 60

Causality Note: NaOH in EtOH/H₂O provides the optimal balance of solubility for the starting materials while precipitating the chalcone product, driving the equilibrium forward and simplifying isolation.

Table 2: Optimization of Selective Hydrogenation (Chalcone to FMPP)

Catalyst Solvent H₂ Pressure (atm) Time (h) FMPP Yield (%) Over-reduction Impurity (%)
5% Pd/C MeOH 1 12 85 12
10% Pd/C EtOAc 1 8 98 < 1
PtO₂ EtOH 3 4 70 25
Raney Ni THF 5 10 80 5

Causality Note: 10% Pd/C in EtOAc completely suppresses the formation of the secondary alcohol impurity, ensuring a highly pure FMPP intermediate without the need for column chromatography.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of (2E)-1-(4-fluorophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone)

  • Preparation : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (1.0 eq, 100 mmol) and 3-methylbenzaldehyde (1.05 eq, 105 mmol) in 150 mL of absolute ethanol.

  • Base Addition : Cool the mixture to 0–5 °C using an ice bath. Slowly add an aqueous solution of NaOH (1.1 eq, 110 mmol in 50 mL H₂O) dropwise over 30 minutes to prevent localized exothermic degradation and side-product formation.

  • Reaction : Remove the ice bath and stir the reaction at ambient temperature (25 °C) for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is deemed complete when the 4-fluoroacetophenone spot (Rf ~0.4) is entirely consumed.

  • Workup & Isolation : The product typically precipitates as a yellow solid during the reaction. Pour the mixture into 500 mL of ice-cold water and neutralize with 1M HCl to pH 7. Filter the precipitate under vacuum, wash with cold water (3 × 100 mL) and cold ethanol (50 mL).

  • Validation : Dry the solid in a vacuum oven at 40 °C overnight. Yield: ~92%. Purity >98% by HPLC.

Protocol B: Selective Hydrogenation to 4'-Fluoro-3-(3-methylphenyl)propiophenone (FMPP)

  • Preparation : In a 250 mL Parr hydrogenation flask, dissolve the chalcone intermediate (50 mmol) in 100 mL of anhydrous ethyl acetate (EtOAc).

  • Catalyst Addition : Carefully add 10% Pd/C (0.05 eq Pd). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert argon.

  • Reduction : Purge the flask with argon three times, then with hydrogen gas three times. Pressurize the vessel with H₂ to 1 atm and stir vigorously at room temperature for 8 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The mass shift from [M+H]⁺ of the chalcone to [M+H]⁺ + 2 indicates successful reduction. Ensure no [M+H]⁺ + 4 (alcohol) is present.

  • Workup & Isolation : Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional EtOAc (2 × 30 mL).

  • Validation : Concentrate the filtrate under reduced pressure to afford FMPP as a pale yellow oil or low-melting solid (CAS: 56201-97-9)[]. Yield: ~98%.

Downstream Applications: Drug Discovery Workflows

FMPP is a privileged intermediate for generating diverse heterocyclic libraries[2]. A primary application is the synthesis of highly functionalized 1,5-diarylpyrazoles.

By reacting FMPP with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux, the corresponding enaminone is formed. This highly electrophilic intermediate can then be condensed with various substituted hydrazines (R-NHNH₂) to regioselectively yield 1,5-diarylpyrazoles, or with amidines to yield pyrimidines. These scaffolds are critical in the development of novel therapeutics, including anti-inflammatory agents and targeted oncology drugs.

Synthetic Workflow Visualization

Workflow Start1 4-Fluoroacetophenone Chalcone Chalcone Intermediate (Prop-2-en-1-one) Start1->Chalcone NaOH, EtOH/H2O Aldol Condensation Start2 3-Methylbenzaldehyde Start2->Chalcone NaOH, EtOH/H2O Aldol Condensation FMPP 4'-Fluoro-3-(3-methylphenyl) propiophenone (FMPP) Chalcone->FMPP H2, 10% Pd/C, EtOAc Selective Reduction Enaminone Enaminone Intermediate FMPP->Enaminone DMF-DMA Reflux Pyrazole Pyrazole APIs (e.g., Kinase Inhibitors) Enaminone->Pyrazole R-NHNH2 Cyclization Pyrimidine Pyrimidine APIs (e.g., GPCR Modulators) Enaminone->Pyrimidine R-C(=NH)NH2 Cyclization

Synthetic workflow from starting materials to FMPP and downstream bioactive heterocycles.

References

  • ChemBK . "1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid." Chemical Database. Available at: [Link][2]

Sources

Method

Application Note: Catalytic Strategies for the Preparation of 4'-Fluoro-3-(3-methylphenyl)propiophenone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) Content Type: Technical Guide & Experimental Protocols Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) Content Type: Technical Guide & Experimental Protocols

Introduction and Scope

4'-Fluoro-3-(3-methylphenyl)propiophenone is a highly valued fluorinated dihydrochalcone derivative utilized as a critical intermediate in pharmaceutical synthesis and medicinal chemistry. The presence of both a para-fluoroacetophenone moiety and a meta-tolyl group presents unique chemoselective and regioselective challenges during synthesis.

As a Senior Application Scientist, I have evaluated the two primary catalytic pathways for synthesizing this molecule: (1) Base-Catalyzed Aldol Condensation followed by Transition-Metal Hydrogenation , and (2) Lewis/Solid Acid-Catalyzed Friedel-Crafts Acylation . This application note details the mechanistic causality behind catalyst selection, highlights methods to avoid common pitfalls (such as hydrodefluorination), and provides self-validating experimental protocols.

Mechanistic Insights & Catalyst Selection

Route 1: Claisen-Schmidt Condensation & Chemoselective Hydrogenation

This two-step route involves the base-catalyzed coupling of 4-fluoroacetophenone and 3-methylbenzaldehyde to form an α,β -unsaturated chalcone intermediate, followed by catalytic hydrogenation [1].

  • Catalyst Choice (Hydrogenation): 10% Palladium on Carbon (Pd/C).

  • The Causality of Reaction Conditions: The primary risk in hydrogenating fluorinated chalcones is hydrodefluorination —the unwanted reductive cleavage of the C-F bond [2]. To prevent this, the catalyst must selectively reduce the alkene ( C=C ) without activating the highly stable but susceptible C−F bond or reducing the carbonyl ( C=O ) to an alcohol.

  • Expert Insight: By strictly maintaining ambient hydrogen pressure (1 atm) and room temperature (25°C), and by selecting Ethyl Acetate (EtOAc) over protic solvents like Methanol, we suppress the kinetic pathway leading to defluorination. Protic solvents can act as proton donors that facilitate the stabilization of defluorinated transition states on the Pd surface.

Route 2: Friedel-Crafts Acylation

This convergent route directly acylates fluorobenzene with 3-(3-methylphenyl)propanoyl chloride.

  • Catalyst Choice: Aluminum Chloride ( AlCl3​ ) or Dealuminated Mordenite Zeolites (HMOR).

  • The Causality of Reaction Conditions: Fluorine is an ortho/para-directing but strongly deactivating group due to its high electronegativity. Traditional homogeneous catalysis requires stoichiometric amounts of the strong Lewis acid AlCl3​ to generate the highly electrophilic acylium ion needed to overcome the ring's deactivation.

  • Expert Insight: The bulky nature of the acylium ion naturally favors the para-position (yielding the 4'-fluoro target) due to steric hindrance at the ortho-position. For a greener, scalable approach, solid acid catalysts like HMOR zeolites can be employed. The defined pore size of the zeolite provides shape-selectivity, physically constraining the transition state to exclusively yield the para-acylated product while allowing for easy catalyst recovery [3].

Visualizing the Synthetic Workflows

SynthesisRoutes cluster_route1 Route 1: Aldol Condensation & Hydrogenation cluster_route2 Route 2: Friedel-Crafts Acylation A1 4-Fluoroacetophenone + 3-Methylbenzaldehyde B1 Chalcone Intermediate (Unsaturated) A1->B1 Base Catalyst (NaOH/KOH) C1 Pd/C Catalytic Hydrogenation B1->C1 H2 (1 atm) Target 4'-Fluoro-3-(3-methylphenyl)propiophenone C1->Target Chemoselective Reduction A2 Fluorobenzene + 3-(3-Methylphenyl)propanoyl chloride C2 Lewis Acid / Zeolite Catalysis A2->C2 AlCl3 or HMOR C2->Target Regioselective Acylation

Caption: Overall catalytic strategies for synthesizing 4'-Fluoro-3-(3-methylphenyl)propiophenone.

Quantitative Data Presentation

The following table summarizes the operational metrics and catalytic efficiency of both synthetic routes based on standardized bench-scale optimizations.

ParameterRoute 1: Pd/C HydrogenationRoute 2: AlCl3​ AcylationRoute 2: HMOR Zeolite Acylation
Catalyst Loading 0.02 - 0.05 equiv (Pd/C)1.1 - 1.5 equiv ( AlCl3​ )0.5 g per mmol (HMOR)
Temperature 25 °C (Room Temp)0 °C to 25 °C100 °C - 120 °C
Pressure 1 atm ( H2​ )AtmosphericAtmospheric
Reaction Time 3 - 5 hours2 - 4 hours12 - 24 hours
Chemoselectivity >98% (No C-F cleavage)N/AN/A
Regioselectivity N/A (Pre-defined)~90% para-substitution>95% para-substitution
Overall Yield 85% - 92%75% - 82%60% - 70%
Catalyst Recyclability High (via filtration)None (Quenched)High (via calcination)

Experimental Protocols

Protocol A: Chemoselective Hydrogenation over Pd/C (Route 1)

Self-Validating Metric: The reaction is complete when exactly 1 equivalent of H2​ gas is consumed. Over-consumption indicates unwanted carbonyl reduction or hydrodefluorination.

  • Substrate Preparation: Dissolve 10.0 mmol of the intermediate 4'-fluoro-3-(3-methylphenyl)chalcone in 30 mL of anhydrous Ethyl Acetate (EtOAc) in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 0.02 equivalents (approx. 210 mg) of 10% Pd/C. Caution: Pd/C is pyrophoric; add under an inert Argon blanket.

  • System Purging: Seal the flask with a septum. Apply vacuum to the flask for 10 seconds, then backfill with Hydrogen gas ( H2​ ) from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Stir the suspension vigorously (800 rpm) at 25°C under 1 atm of H2​ for 3 to 5 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the UV-active chalcone spot disappears.

  • Filtration: Vent the H2​ gas and purge with Argon. Filter the mixture through a 1-inch pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography if trace over-reduction products are detected.

Workflow Step1 1. Substrate Preparation Dissolve Chalcone in EtOAc Step2 2. Catalyst Addition Add 10% Pd/C (0.02 eq) Step1->Step2 Step3 3. Purge System Vacuum/H2 cycles (x3) Step2->Step3 Step4 4. Hydrogenation Stir at 25°C, 1 atm H2 for 3-5h Step3->Step4 Step5 5. Filtration Filter through Celite pad Step4->Step5 Step6 6. Purification Evaporate & Prep-TLC/Column Step5->Step6

Caption: Step-by-step experimental workflow for the Pd/C catalyzed hydrogenation.

Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Acylation (Route 2)

Self-Validating Metric: The evolution of HCl gas (which can be bubbled through a basic scrubber) serves as a stoichiometric indicator of reaction progress.

  • Activation: In an oven-dried 250 mL 3-neck flask equipped with a reflux condenser and an HCl trap, suspend 15.0 mmol of anhydrous AlCl3​ in 20 mL of dry Dichloromethane (DCM).

  • Acylium Ion Generation: Cool the suspension to 0°C using an ice bath. Slowly add 10.0 mmol of 3-(3-methylphenyl)propanoyl chloride dropwise over 15 minutes. Stir for 30 minutes to allow the acylium-Lewis acid complex to fully form (solution will turn pale yellow).

  • Acylation: Add 12.0 mmol of Fluorobenzene dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 3 hours.

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice containing 5 mL of concentrated HCl to break the aluminum complex.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3​ , brine, and dry over anhydrous Na2​SO4​ . Evaporate to yield the crude product.

References

  • Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: Molecules (NIH PMC), 2021. URL: [Link] [1] [2]

  • Title: Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation Source: ACS Omega, 2022. URL: [Link] [1] [2]

  • Title: Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole Source: Journal of Chemical and Pharmaceutical Research, 2011. URL: [Link] [3]

Application

in vivo experimental models using 4'-Fluoro-3-(3-methylphenyl)propiophenone

Application Note: Preclinical In Vivo Evaluation of 4'-Fluoro-3-(3-methylphenyl)propiophenone Derivatives Executive Summary & Mechanistic Rationale 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS No.: 56201-97-9) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Evaluation of 4'-Fluoro-3-(3-methylphenyl)propiophenone Derivatives

Executive Summary & Mechanistic Rationale

4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS No.: 56201-97-9) is a highly specialized aromatic ketone utilized extensively as a building block in medicinal chemistry. The propiophenone scaffold is a "privileged structure" frequently found in centrally acting muscle relaxants (e.g., tolperisone, eperisone) and potent analgesic agents[1].

As a Senior Application Scientist, I emphasize that the strategic incorporation of the fluorine atom at the 4'-position is not arbitrary. The highly electronegative nature of fluorine (3.98 Pauling scale) and its small van der Waals radius (1.47 Å) profoundly alter the physicochemical profile of the resulting derivatives[2]. Specifically, fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at labile sites, increases lipophilicity (facilitating blood-brain barrier penetration crucial for CNS targets), and modulates the pKa of proximal amines to improve oral bioavailability[3][4].

This application note provides validated, step-by-step in vivo protocols for evaluating the synthesized derivatives of 4'-Fluoro-3-(3-methylphenyl)propiophenone. We focus on two primary therapeutic avenues: Central Motor Coordination (CNS activity) and Peripheral Anti-Inflammatory/Analgesic Efficacy .

Experimental Workflow & Formulation Strategy

Before initiating in vivo studies, the synthesized derivative must be properly formulated. Because fluorinated propiophenones are highly lipophilic, aqueous solubility is often limited. We recommend formulating the test compound in a vehicle of 5% Tween 80 in sterile 0.9% saline to ensure a homogenous suspension for intraperitoneal (i.p.) or oral (p.o.) administration[5][6].

Workflow A 4'-Fluoro-3-(3-methylphenyl) propiophenone B Synthesis of Bioactive Derivatives A->B C Formulation (5% Tween 80 / Saline) B->C D In Vivo CNS Model (Rotarod Test) C->D E In Vivo Inflammation Model (Paw Edema) C->E

Workflow for in vivo evaluation of fluorinated propiophenone derivatives.

Protocol A: Evaluation of Central Muscle Relaxation (Rotarod Test)

Causality & Principle: Propiophenone derivatives often act as voltage-gated sodium channel blockers, leading to central muscle relaxation[1]. The Rotarod test is the gold standard for quantifying this effect. By utilizing an accelerating rod (rather than a fixed speed), we prevent the rodents from learning to simply cling to the rod and passively rotate. The acceleration forces active motor coordination, providing a highly sensitive readout of CNS depression or muscle relaxation[7].

Materials:

  • Accelerating Rotarod apparatus (e.g., Ugo Basile or Bioseb)[8].

  • Adult male C57BL/6 mice (20-25 g).

  • Test compound, Vehicle (5% Tween 80 in saline), and Positive Control (e.g., Tolperisone, 50 mg/kg).

Step-by-Step Methodology:

  • Acclimation & Pre-training: Acclimate mice to the testing room for 15 minutes. Pre-train the mice for 2 consecutive days prior to compound administration. Place mice on the rod at a constant speed of 4 rpm for 300 seconds. If a mouse falls, immediately place it back on the rod[7][8].

  • Baseline Measurement: On day 3, set the apparatus to accelerate from 4 rpm to 40 rpm over 300 seconds (5 minutes)[9]. Record the baseline latency to fall for each mouse. Exclude mice that cannot maintain balance for at least 60 seconds.

  • Dosing: Randomize mice into groups (n=8). Administer the vehicle, positive control, and test compound (e.g., 10, 20, 40 mg/kg) via i.p. injection.

  • Testing Phase: At 30, 60, and 120 minutes post-dosing, place the mice on the accelerating rod (4 to 40 rpm over 300 seconds).

  • Data Capture: The timer stops automatically when the mouse falls, triggering the infrared beam at the base[7]. Record the latency to fall (seconds) and the terminal speed (rpm). If a mouse passively rotates (clings to the rod for a full 360-degree rotation), manually stop the timer, as this indicates a failure of active coordination.

Protocol B: Evaluation of Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality & Principle: Fluorinated aromatic ketones frequently exhibit potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway and downstream cyclooxygenase (COX) activity[10][11]. The carrageenan-induced paw edema model is a self-validating, biphasic model. The early phase (0-2 hours) is driven by histamine and bradykinin, while the late phase (3-6 hours) is driven by prostaglandins and neutrophil infiltration[10][12]. Measuring paw volume across these timepoints allows researchers to pinpoint the exact mechanistic intervention of the test compound.

Materials:

  • Lambda Carrageenan (Type IV), 1% (w/v) suspension in sterile 0.9% saline[6][12].

  • Plethysmometer (e.g., Ugo Basile) for volumetric displacement measurement[5][10].

  • Adult Wistar rats (150-200 g).

Step-by-Step Methodology:

  • Carrageenan Preparation: Slowly add 1 g of Lambda carrageenan to 100 mL of sterile 0.9% saline while stirring. Gently heat to 60°C to ensure complete dissolution. Do not boil, as thermal degradation alters the polysaccharide's inflammatory properties[12].

  • Baseline Measurement ( V0​ ): Measure the basal volume of the right hind paw of each rat using the plethysmometer[5].

  • Dosing: Administer the vehicle, standard NSAID control (e.g., Diclofenac, 10 mg/kg), and test compound (e.g., 10, 20, 40 mg/kg) orally or i.p. 30 to 60 minutes prior to carrageenan injection[6][10].

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension subcutaneously into the sub-plantar surface of the right hind paw[5][13].

  • Time-Course Measurement ( Vt​ ): Measure the paw volume at 1, 2, 3, 4, and 6 hours post-injection.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) =[1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] × 100, where Edema = Vt​−V0​ [5][10].

Mechanistic Signaling & Data Presentation

Mechanism A Fluorinated Propiophenone Derivative B Voltage-Gated Na+ Channels (CNS) A->B Blocks C NF-κB / COX Pathways (Peripheral) A->C Inhibits D Central Muscle Relaxation (Rotarod Model) B->D E Anti-Inflammatory Effect (Paw Edema Model) C->E

Dual mechanistic pathways of propiophenone derivatives in CNS and peripheral models.

Quantitative Data Summaries (Expected Outcomes)

Table 1: Expected Rotarod Performance (Motor Coordination)

Treatment Group Dose (mg/kg, i.p.) Baseline Latency (s) Latency at 60 min (s) % Motor Deficit
Vehicle Control - 245.2 ± 12.4 240.1 ± 15.2 ~2%
Tolperisone (Pos. Control) 50 250.1 ± 10.8 110.4 ± 18.5 ~55%
Fluorinated Derivative 20 248.5 ± 14.1 185.3 ± 12.7 ~25%

| Fluorinated Derivative | 40 | 242.3 ± 11.9 | 120.6 ± 14.3 | ~50% |

Table 2: Expected Anti-Inflammatory Efficacy (Paw Edema)

Treatment Group Dose (mg/kg, p.o.) Edema Vol at 1h (mL) Edema Vol at 4h (mL) % Inhibition at 4h
Vehicle Control - 0.45 ± 0.05 0.85 ± 0.08 -
Diclofenac (Pos. Control) 10 0.35 ± 0.04 0.25 ± 0.05 ~70%
Fluorinated Derivative 20 0.40 ± 0.06 0.45 ± 0.07 ~47%

| Fluorinated Derivative | 40 | 0.32 ± 0.05 | 0.30 ± 0.04 | ~64% |

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry.[Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem.[Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • Carroll, F. I., et al. (2010). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues. Journal of Medicinal Chemistry.[Link]

  • Theodosis-Nobelos, P., et al. (2021). Carrageenan-Induced Paw Edema. Bio-protocol.[Link]

  • Siddiqui, S. S., et al. (2018). Carrageenan-induced paw edema assay. Bio-protocol.[Link]

  • IMPReSS. Rotarod Protocol. International Mouse Phenotyping Consortium.[Link]

  • Ferro, A., et al. (2017). The Accelerating Rotating Rod Assay or Rotarod Test: A Method to Test Motor Coordination and Learning in Mice. Journal of Visualized Experiments (JoVE).[Link]

  • BioMed Easy. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats.[Link]

Sources

Method

Application Note: Incorporating 4'-Fluoro-3-(3-methylphenyl)propiophenone in Drug Discovery Pipelines

Executive Summary & Scientific Rationale The compound 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS 56201-97-9) is a highly versatile fluorinated dihydrochalcone scaffold. In modern drug discovery, dihydrochalcones are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS 56201-97-9) is a highly versatile fluorinated dihydrochalcone scaffold. In modern drug discovery, dihydrochalcones are recognized as privileged structures, extensively documented for their antidiabetic, anti-inflammatory, and neuroprotective properties .

The strategic value of this specific scaffold lies in its dual-functionalization:

  • The 4'-Fluoro Substituent: The incorporation of a fluorine atom at the para-position of the acetophenone ring significantly enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of adjacent functional groups and increases lipophilicity, which is critical for blood-brain barrier (BBB) permeability in CNS-targeted drugs .

  • The 1,3-Diarylpropan-1-one Backbone: Compared to rigid chalcones (which contain an α,β -unsaturated double bond), the saturated dihydrochalcone backbone provides increased conformational flexibility. This allows the molecule to dynamically adapt to complex receptor binding pockets while maintaining fewer freely rotatable bonds than linear alkyl chains.

This application note details the synthetic workflows, self-validating protocols, and physicochemical profiling required to incorporate this scaffold into high-throughput medicinal chemistry pipelines.

Synthetic Workflows & Application Pathways

The ketone moiety and the adjacent α -carbon of 4'-Fluoro-3-(3-methylphenyl)propiophenone serve as the primary synthetic handles for diversification. By directing the synthesis through specific pathways, medicinal chemists can generate distinct pharmacophores:

  • Pathway A (CNS Therapeutics): α -functionalization yields α -aminopropiophenones (synthetic cathinones). These are well-established dual dopamine-norepinephrine reuptake inhibitors, sharing structural homology with antidepressants like bupropion .

  • Pathway B (Kinase/COX-2 Inhibitors): α -formylation followed by hydrazine cyclization constructs pyrazole rings, a ubiquitous motif in anti-inflammatory and targeted oncology drugs.

  • Pathway C (Metabolic Modulators): Stereoselective reduction of the carbonyl group yields chiral alcohols, which are precursors to SGLT2 inhibitor analogs.

SyntheticWorkflow Core 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS 56201-97-9) AlphaBrom Alpha-Bromination (Br2, DCM) Core->AlphaBrom Formylation Alpha-Formylation (Ethyl Formate, NaH) Core->Formylation Amination Amination (Diethylamine) AlphaBrom->Amination Cathinone Monoamine Reuptake Inhibitor (Cathinone Analog) Amination->Cathinone Hydrazine Hydrazine Cyclization (EtOH, Reflux) Formylation->Hydrazine Pyrazole Pyrazole Derivative (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole

Figure 1: Synthetic workflow for derivatizing 4'-Fluoro-3-(3-methylphenyl)propiophenone.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis suitable for structure-activity relationship (SAR) screening.

Protocol A: Synthesis of α -Diethylamino-4'-fluoro-3-(3-methylphenyl)propiophenone

Objective: To synthesize a lipophilic monoamine reuptake inhibitor analog.

Step 1: α -Bromination

  • Reaction: Dissolve 10 mmol of 4'-Fluoro-3-(3-methylphenyl)propiophenone in 30 mL of anhydrous dichloromethane (DCM). Add 2 drops of glacial acetic acid.

    • Causality: Acetic acid catalyzes the enolization of the ketone. Because enolization is the rate-determining step for halogenation, this ensures a steady, controlled reaction rate.

  • Addition: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 10.5 mmol of bromine ( Br2​ ) dissolved in 10 mL of DCM over 30 minutes.

    • Causality: Maintaining a low temperature suppresses radical formation and prevents over-bromination (di-bromination) at the α -carbon, ensuring high chemoselectivity.

  • Validation & Workup: Stir for 2 hours at room temperature. The reaction is self-indicating; complete consumption of Br2​ is visually confirmed when the red color dissipates. Wash the organic layer with saturated aqueous NaHCO3​ to neutralize the HBr byproduct. Extract, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the α -bromo intermediate.

Step 2: Amination

  • Reaction: Dissolve the crude α -bromo intermediate in 40 mL of anhydrous acetonitrile. Add 25 mmol of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as an insoluble acid scavenger. It neutralizes the HBr generated during the substitution, preventing the protonation and subsequent deactivation of the diethylamine nucleophile.

  • Addition: Add 12 mmol of diethylamine dropwise, then reflux the mixture at 80 °C for 4 hours.

    • Causality: Acetonitrile provides a polar aprotic environment that significantly accelerates the SN​2 displacement of the bromide ion.

  • Validation & Workup: Filter the inorganic salts. Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with brine. Purify via silica gel chromatography (Hexane:EtOAc 8:2). Purity is validated via LC-MS (Target M+H+ = 314.4).

Protocol B: Synthesis of Pyrazole Scaffolds via α -Formylation

Objective: To construct a pyrazole ring for kinase inhibitor screening.

Step 1: Claisen Condensation ( α -Formylation)

  • Reaction: Suspend 15 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) in 20 mL of anhydrous THF at 0 °C under nitrogen. Dropwise, add a solution of 10 mmol of the core scaffold and 15 mmol of ethyl formate in 10 mL of THF.

    • Causality: NaH irreversibly deprotonates the α -carbon to form a thermodynamic enolate, which undergoes nucleophilic acyl substitution with ethyl formate to yield a 1,3-dicarbonyl equivalent (hydroxymethylene intermediate).

  • Validation & Workup: Stir at room temperature for 12 hours. Quench carefully with 1M HCl to protonate the enolate, extract with ethyl acetate, and concentrate.

Step 2: Hydrazine Cyclization

  • Reaction: Dissolve the intermediate in 30 mL of absolute ethanol. Add 12 mmol of hydrazine hydrate and reflux for 6 hours.

    • Causality: Hydrazine acts as a bis-nucleophile. Ethanol provides a protic environment that facilitates the sequential imine formation and subsequent dehydration steps required to aromatize the newly formed pyrazole ring.

  • Validation & Workup: Concentrate the solvent, precipitate the product in ice water, filter, and recrystallize from ethanol. The rigidification of the structure is validated by a distinct shift in the UV-Vis absorption spectrum compared to the starting material.

Physicochemical Data & ADME Profiling

To guide lead optimization, the physicochemical properties of the core scaffold and its synthesized derivatives are summarized below. The addition of the diethylamino group significantly increases the Topological Polar Surface Area (TPSA) and basicity, optimizing the molecule for CNS target engagement.

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted BBB Permeability
Core Scaffold (CAS 56201-97-9) 242.294.0217.0701High
α -Bromo Intermediate 321.194.6517.0701High
α -Diethylamino Analog 313.424.5120.3102High
Pyrazole Derivative 266.323.8528.6812High

Target Pathway Visualization

The α -aminopropiophenone derivatives generated from Pathway A act upon the central nervous system by blocking the reuptake of key neurotransmitters. The logical relationship between drug administration and phenotypic outcome is mapped below.

BiologicalPathway Drug Aminated Derivative (Alpha-aminopropiophenone) DAT Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Drug->DAT Competitive Inhibition Synapse Increased Synaptic Dopamine / Norepinephrine DAT->Synapse Blocked Reuptake Receptor Postsynaptic Receptor Activation (D1/D2, Alpha/Beta Adrenergic) Synapse->Receptor Neurotransmitter Binding Outcome Enhanced CNS Stimulation & Antidepressant Efficacy Receptor->Outcome Signal Transduction

Figure 2: Monoamine transporter inhibition pathway by alpha-aminopropiophenone derivatives.

References

  • Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Source: National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Source: MDPI - Molecules. URL: [Link]

  • Title: A Case of Treating Cathinone Dependence and Comorbid Depression Using Bupropion. Source: ResearchGate. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone

Welcome to our dedicated technical support guide for the synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthesis yield and purity.

The primary route for synthesizing this ketone is the Friedel-Crafts acylation of fluorobenzene with 3-(3-methylphenyl)propionyl chloride. Our guide is structured around this two-stage approach, addressing common pitfalls and providing robust solutions.

Proposed Synthetic Pathway

The synthesis is logically divided into two key stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

Synthetic_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 3-(3-methylphenyl)propanoic acid C 3-(3-methylphenyl)propionyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Reagent F 4'-Fluoro-3-(3-methylphenyl)propiophenone C->F Acylating Agent D Fluorobenzene D->F Substrate E Aluminum Chloride (AlCl₃) E->F Catalyst (Anhydrous)

Caption: Overall workflow for the two-stage synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield in the Friedel-Crafts Acylation Step

Q: My Friedel-Crafts reaction shows very low conversion to the desired product. What are the most likely causes and how can I fix them?

A: Low conversion is the most frequent challenge and typically points to issues with the catalyst, reagents, or reaction conditions. Let's break down the critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any trace of water will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.

    • Root Cause: Use of non-anhydrous solvents, reagents, or glassware; exposure to atmospheric moisture.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[2]

    • Root Cause & Causality: The product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle.[1] Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). See the table below for a summary of the effect of stoichiometry.

  • Poor Quality of Acyl Chloride: The purity of your 3-(3-methylphenyl)propionyl chloride is paramount.

    • Root Cause: The most common impurity is the parent carboxylic acid, 3-(3-methylphenyl)propanoic acid, resulting from incomplete conversion or hydrolysis during storage. This acid can inhibit the reaction.[1]

    • Solution: Prepare the acyl chloride immediately before the Friedel-Crafts reaction. If it has been stored, it should be purified by distillation under reduced pressure.

  • Incorrect Reaction Temperature: Temperature control is crucial for selectivity and preventing side reactions.

    • Root Cause: Running the reaction at too high a temperature can promote the formation of the undesired ortho-isomer and other byproducts.[3] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: The addition of reagents, particularly the acyl chloride to the fluorobenzene/AlCl₃ mixture, should be done at a low temperature (0–5 °C) to control the initial exothermic reaction.[4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is AlCl₃ anhydrous and is the system inert? Start->Check_Catalyst Check_Stoichiometry Is [AlCl₃] ≥ 1.1 eq? Check_Catalyst->Check_Stoichiometry Yes Sol_Catalyst Solution: - Use fresh, anhydrous AlCl₃. - Oven/flame-dry all glassware. - Maintain N₂ or Ar atmosphere. Check_Catalyst->Sol_Catalyst No Check_Reagent Is the acyl chloride pure? Check_Stoichiometry->Check_Reagent Yes Sol_Stoichiometry Solution: Increase AlCl₃ to 1.1-1.3 eq. Check_Stoichiometry->Sol_Stoichiometry No Check_Temp Was temperature controlled (0°C → RT)? Check_Reagent->Check_Temp Yes Sol_Reagent Solution: - Use freshly prepared acyl chloride. - Purify by vacuum distillation. Check_Reagent->Sol_Reagent No Sol_Temp Solution: - Add acyl chloride at 0-5°C. - Allow to warm to RT slowly. Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Catalyst->Success Sol_Stoichiometry->Success Sol_Reagent->Success Sol_Temp->Success

Caption: Troubleshooting flowchart for low reaction yield.

Issue 2: Formation of Isomeric Impurities

Q: My final product is contaminated with an isomer. How can I improve the regioselectivity for the desired para-substituted product?

A: The fluorine atom in fluorobenzene is an ortho, para-directing group for electrophilic aromatic substitution. While the desired 4'- (or para) product is electronically and sterically favored, some 2'- (ortho) isomer can form.[3]

  • Causality: The bulky acylium ion intermediate experiences significant steric hindrance when attacking the ortho position, which is adjacent to the fluorine atom. The para position is much less hindered.[3] Higher reaction temperatures can provide the necessary energy to overcome this steric barrier, leading to a higher proportion of the ortho isomer.

  • Solution:

    • Maintain Low Temperatures: As mentioned previously, keeping the reaction temperature low (0–5 °C during addition) is the most effective way to maximize para selectivity.

    • Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard and generally provide good selectivity.

Issue 3: Problems During Work-up and Purification

Q: The work-up of my reaction is difficult, leading to emulsions and product loss. What is the correct procedure?

A: A problematic work-up is often due to the violent and heterogeneous decomposition of the aluminum chloride-ketone complex.

  • Root Cause: Rapidly adding water or base to the reaction mixture causes a highly exothermic reaction and the formation of gelatinous aluminum hydroxide, which stabilizes emulsions.

  • Solution: The correct procedure is to quench the reaction by slowly pouring the entire reaction mixture onto a vigorously stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 1-2 M HCl).[4] The acid ensures that aluminum salts remain soluble as Al³⁺(aq) and prevents the formation of the hydroxide precipitate. If an emulsion still forms, adding a saturated solution of NaCl can help break it by increasing the polarity of the aqueous phase.[4]

Data Summary Table

Parameter Condition Expected Outcome Rationale / Comment
Lewis Acid Stoichiometry 0.5 eq AlCl₃<10% YieldCatalyst is consumed by product complexation.
1.0 eq AlCl₃Moderate YieldStoichiometrically limited.
1.2 eq AlCl₃ Optimal Yield Slight excess ensures all substrate can react.
Reaction Temperature 50 °CLower Yield, More ortho-isomerOvercomes steric barrier for ortho attack.[3]
0 °C to RT High Yield, High para-selectivity Favors the sterically less hindered product.
Acyl Chloride Quality Contains >5% Carboxylic AcidSignificantly Reduced YieldThe acid inhibits the catalyst.[1]
Freshly Distilled (<1% Acid) Optimal Yield Ensures maximum catalyst activity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(3-methylphenyl)propionyl chloride

This protocol should be performed in a fume hood with appropriate personal protective equipment.

  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 3-(3-methylphenyl)propanoic acid (10.0 g, 60.9 mmol).[5][6]

  • Carefully add thionyl chloride (SOCl₂) (13.3 g, 8.0 mL, 110 mmol, 1.8 eq).[7] The reaction will likely begin to evolve gas (SO₂ and HCl).

  • Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Purify the crude 3-(3-methylphenyl)propionyl chloride by fractional distillation under reduced pressure to remove excess thionyl chloride and any impurities. The pure product should be a clear liquid. Use immediately for the best results.

Protocol 2: Friedel-Crafts Acylation for 4'-Fluoro-3-(3-methylphenyl)propiophenone

This reaction is highly moisture-sensitive. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (9.0 g, 67.5 mmol, 1.2 eq) and dry dichloromethane (DCM, 80 mL).

  • Cool the stirred suspension to 0 °C in an ice-water bath.

  • Add fluorobenzene (5.4 g, 5.2 mL, 56.2 mmol, 1.0 eq) to the AlCl₃ suspension.

  • In the dropping funnel, prepare a solution of freshly prepared 3-(3-methylphenyl)propionyl chloride (10.2 g, 56.2 mmol, 1.0 eq) in 20 mL of dry DCM.

  • Add the acyl chloride solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

Protocol 3: Work-up and Purification
  • Prepare a 1 L beaker containing crushed ice (approx. 200 g) and 150 mL of 2 M hydrochloric acid.

  • While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture from the flask into the beaker.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine all organic layers. Wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Fluoro-3-(3-methylphenyl)propiophenone.

Reaction Mechanism Visualization

The core of the synthesis is the electrophilic aromatic substitution, which proceeds via the formation of a highly reactive acylium ion.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Acid Chlorides. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters, 10(13), 2645–2648. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 4'-Fluoro-3-(3-methylphenyl)propiophenone

Welcome to the Technical Support Center for 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9). This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9). This guide is designed for researchers, analytical chemists, and drug development professionals facing challenges with the dissolution of this highly lipophilic aromatic ketone in organic solvents.

Instead of relying on trial-and-error, this guide utilizes thermodynamic principles and the Hansen Solubility Parameter (HSP) framework to provide a self-validating, mechanistic approach to solubility troubleshooting.

Mechanistic Causes of Poor Solubility

To solve solubility issues, we must first understand the causality behind the molecule's physical behavior. 4'-Fluoro-3-(3-methylphenyl)propiophenone possesses a rigid propiophenone backbone flanked by a para-fluorophenyl ring and a meta-methylphenyl group.

  • High Lattice Energy via π−π Stacking: The dual aromatic rings create a highly ordered, planar crystal lattice. The energy required to disrupt these intermolecular forces ( ΔHlat​ ) is substantial.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atom and the carbonyl ( C=O ) group create strong, localized dipoles, causing the molecules to self-associate tightly.

  • Lack of Hydrogen Bond Donors: The molecule lacks hydroxyl ( −OH ) or amine ( −NH ) groups. Consequently, it cannot act as a hydrogen bond donor, rendering polar protic solvents (like methanol or water) thermodynamically unfavorable for dissolution.

For dissolution to occur, the cohesive energy density of the solvent must closely match that of the solute. If the solvent cannot replicate the dispersion and dipole interactions of the crystal lattice, the free energy of mixing ( ΔGmix​ ) remains positive, and the compound remains insoluble [1].

The Hansen Solubility Parameter (HSP) Framework

The most authoritative method for predicting the solubility of aromatic ketones and organic semiconductors is the Hansen Solubility Parameter (HSP) framework [2]. HSP divides cohesive energy into three quantifiable vectors:

  • δD​ : Dispersion forces (van der Waals)

  • δP​ : Polarity (permanent dipoles)

  • δH​ : Hydrogen bonding

The distance ( Ra​ ) between the solute and the solvent in this 3D space dictates solubility. A solution forms when the Relative Energy Difference ( RED=Ra​/R0​ ) is less than 1 [3].

Table 1: Solvent Class Efficacy Based on HSP Profiles
Solvent ClassExamplesTypical δD​ Typical δP​ Typical δH​ Expected Efficacy & Rationale
Halogenated Dichloromethane (DCM), ChloroformHighModerateLowExcellent: Perfectly matches the high dispersion and moderate polarity of the fluorinated ketone.
Aprotic Polar DMF, DMSO, NMPModerateHighModerateGood: Strong dipoles effectively disrupt the C=O and C−F self-association in the crystal lattice.
Aromatic Toluene, XyleneHighLowLowModerate: Excellent π−π matching, but lacks the polarity needed to fully solvate the carbonyl group.
Polar Protic Methanol, WaterLowHighHighPoor: High δH​ creates a massive HSP mismatch ( RED>1 ).

Step-by-Step Troubleshooting Protocol

To establish a trustworthy and self-validating system, follow this protocol to determine the optimal co-solvent blend. This method prevents the false identification of colloidal suspensions as true thermodynamic solutions.

Phase 1: Baseline Gravimetric Assessment

  • Weigh exactly 10.0 mg of 4'-Fluoro-3-(3-methylphenyl)propiophenone into a 2 mL clear glass HPLC vial.

  • Add 1.0 mL of a primary high- δD​ solvent (e.g., Dichloromethane or Toluene).

  • Vortex at 2500 RPM for 60 seconds. Observe for complete dissolution (a clear, particulate-free liquid).

Phase 2: Thermal & Mechanical Lattice Disruption 4. If undissolved, place the vial in an ultrasonic water bath at 35°C for 15 minutes.

  • Causality: Sonication provides localized cavitation energy, which mechanically shears the π−π stacked crystal lattice, while mild heat temporarily overcomes the lattice enthalpy ( ΔHlat​ ) without causing thermal degradation of the ketone.

Phase 3: Co-Solvent Titration (HSP Vector Matching) 5. If a cloudy suspension persists, the solvent's δP​ is likely too low. Titrate an aprotic polar co-solvent (e.g., THF or DMF) in 50 μ L increments, vortexing after each addition. 6. Stop when the solution becomes completely transparent. THF is highly recommended as it acts as a bridging solvent, balancing both non-polar and polar requirements [4].

Phase 4: Analytical Validation 7. Filter the resulting mixture through a 0.22 μ m PTFE syringe filter to remove sub-visible microcrystals. 8. Analyze the filtrate via HPLC-UV (detecting at 254 nm) against a known calibration standard.

  • Trustworthiness: This step validates that the compound is thermodynamically dissolved rather than kinetically suspended as a colloid.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Assess Initial Solubility (4'-Fluoro-3-(3-methylphenyl)propiophenone) HSP Calculate Solute HSP (δD, δP, δH) Start->HSP Screening Screen Pure Solvents (RED < 1) HSP->Screening Check1 Soluble? Screening->Check1 Thermal Apply Thermal/Mechanical Disruption (Sonication/Heat) Check1->Thermal No Success Proceed with Experiment Check1->Success Yes Check2 Stable Solution? Thermal->Check2 CoSolvent Design Co-Solvent Blend (Match HSP Vector) Check2->CoSolvent No Check2->Success Yes Validate Validate via Gravimetric or HPLC Analysis CoSolvent->Validate Validate->Success

Workflow for troubleshooting aromatic ketone solubility using HSP and thermal disruption.

Frequently Asked Questions (FAQs)

Q: Why does the compound immediately precipitate when I transfer my DCM stock solution into an aqueous assay buffer? A: This is a phenomenon known as "solvent crashing." When you introduce the organic stock into an aqueous buffer, the bulk solvent's hydrogen-bonding parameter ( δH​ ) drastically increases. This rapid shift in the HSP vector pushes the system's RED value >1 , making the environment thermodynamically hostile to the lipophilic ketone. Solution: Use a water-miscible bridging solvent like DMSO for your stock solution. Ensure the final organic concentration in the buffer remains below 1% v/v, or incorporate a non-ionic surfactant (e.g., Tween-80) to encapsulate the molecule within micelles.

Q: Can I use high heat to force the compound into solution? A: Yes, but it is a temporary kinetic fix. Heating increases the kinetic energy of the solvent molecules, which can overcome the lattice enthalpy. However, upon cooling to room temperature, the solution will likely become supersaturated, leading to spontaneous and uncontrolled recrystallization. Always validate the thermodynamic stability of your solution at your target operating temperature.

Q: Are there sustainable, "green" solvent alternatives to DCM or DMF for this specific molecule? A: Yes. Recent advances in green chemistry utilize HSP predictive modeling to identify sustainable replacements for toxic dipolar aprotic solvents [5]. Cyrene (dihydrolevoglucosenone) and 2-Methyltetrahydrofuran (2-MeTHF) exhibit HSP profiles that closely mimic traditional ethereal and halogenated solvents. 2-MeTHF, in particular, offers excellent dispersion and polarity matching for fluorinated propiophenones while maintaining a superior environmental profile.

References

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen-Solubility.com. URL:[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

  • Interactive Hansen Solubility Parameter Explorer. Process Chemistry Portal. URL:[Link]

  • Machine Learning Prediction of Au(III) Extractability of Various Organic Solvents Based on Ion Solvation in Hydrochloric Acid Media. ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. National Center for Biotechnology Information (PMC). URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 4'-Fluoro-3-(3-methylphenyl)propiophenone Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with optimizing the extraction and purification of 4'-Fluoro-3-(3-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with optimizing the extraction and purification of 4'-Fluoro-3-(3-methylphenyl)propiophenone .

Synthesizing this diaryl ketone typically relies on the Friedel-Crafts acylation of fluorobenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃)[1]. While the reaction itself is robust, the downstream liquid-liquid extraction is notoriously prone to byproduct retention, emulsion formation, and isomeric contamination. This guide addresses the root causes of these issues and provides a self-validating framework to achieve high-purity isolation.

Mechanistic Pathway of Byproduct Formation

To effectively eliminate byproducts, we must first understand their origin. The Friedel-Crafts acylation proceeds via a Wheland intermediate. Because fluorine is an ortho/para-directing group, the regioselectivity is heavily influenced by the steric bulk of the incoming acylium ion[1].

Pathway FB Fluorobenzene + 3-(3-methylphenyl)propionyl chloride Wheland Wheland Intermediates (o/p directing F) FB->Wheland Friedel-Crafts Acylation Acid 3-(3-methylphenyl)propionic acid (Hydrolysis Byproduct) FB->Acid Aqueous Quench (Unreacted Acid Chloride) AlCl3 AlCl3 Catalyst AlCl3->Wheland Lewis Acid Activation Target 4'-Fluoro-3-(3-methylphenyl)propiophenone (Para - Target) Wheland->Target Para Attack (Sterically Favored) Ortho 2'-Fluoro Isomer (Ortho - Byproduct) Wheland->Ortho Ortho Attack (Sterically Hindered)

Mechanistic pathway of Friedel-Crafts acylation and primary byproduct formation.

Troubleshooting FAQs

Q1: Why am I getting persistent, unbreakable emulsions during the aqueous quench, and how does this affect byproduct retention? A: Emulsions in this specific extraction are almost exclusively caused by the hydrolysis of the aluminum trichloride (AlCl₃) catalyst. When the reaction is quenched in neutral water, the local pH rapidly rises, causing soluble Al³⁺ ions to precipitate as gelatinous aluminum hydroxide (Al(OH)₃)[2]. This colloidal gel acts as a massive physical trap, encapsulating unreacted starting materials, organic droplets, and the target propiophenone. Causality & Fix: You must maintain the aqueous phase at pH < 2 during the quench. By using a highly acidic quench (e.g., cold 1M HCl), the aluminum remains protonated as the highly soluble hexaaquaaluminum(III) complex [Al(H2​O)6​]3+ , ensuring a crisp phase separation and preventing impurities from being mechanically trapped in the organic layer.

Q2: I am detecting significant amounts of 3-(3-methylphenyl)propionic acid in my organic phase. How do I clear this without degrading my product? A: Unreacted 3-(3-methylphenyl)propionyl chloride rapidly hydrolyzes during the aqueous quench to form 3-(3-methylphenyl)propionic acid. Because this acid is highly lipophilic, it partitions heavily into the organic phase (e.g., Ethyl Acetate or Dichloromethane) during the initial extraction. Causality & Fix: You must exploit the pKa difference. The carboxylic acid byproduct has a pKa of ~4.5, while the target propiophenone is neutral. Washing the organic phase with a mild base (5% NaHCO₃) selectively deprotonates the acid into its water-soluble sodium salt. Do not use strong bases like NaOH, as highly basic conditions can trigger aldol-type self-condensation of the propiophenone[3].

Q3: My HPLC shows 5-10% of the 2'-fluoro isomer (ortho-acylation product). Liquid-liquid extraction isn't removing it. What is the mechanism for clearance? A: Fluorine is a highly electronegative but physically small atom. While the para-position is favored due to the steric bulk of the acylium ion, the small van der Waals radius of fluorine allows a non-negligible amount of ortho-attack, yielding the 2'-fluoro isomer[1]. Causality & Fix: Liquid-liquid extraction will never separate these isomers because their partition coefficients (LogP) are virtually identical. You must use selective crystallization. The para-isomer (target) possesses a highly symmetrical axis, allowing it to pack efficiently into a rigid crystal lattice. The ortho-isomer is sterically twisted, disrupting lattice formation, and will remain highly soluble in a non-polar mother liquor (like heptane) even at 4°C.

Quantitative Optimization Data

The table below summarizes the causality of protocol changes on byproduct clearance and overall yield.

Extraction ProtocolEmulsion Resolution Time3-(3-methylphenyl)propionic acid ClearanceOrtho-Isomer (2'-Fluoro) ClearanceIsolated Target Yield
Standard (H₂O Quench 1M NaOH Wash)> 60 minutes85.0%< 10.0%72.4%
Optimized (1M HCl Quench 5% NaHCO₃ Wash Cryst.)< 5 minutes > 99.5% > 98.0% 88.1%
Self-Validating Extraction & Purification Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Acidic Quench

  • Transfer the crude Friedel-Crafts reaction mixture dropwise into a vigorously stirred flask containing crushed ice and 1M HCl (3 mL per mmol of AlCl₃ used). Maintain internal temperature < 10°C.

  • Validation Check: Test the aqueous phase with pH paper. It must read pH < 2. If the pH is higher, add concentrated HCl dropwise until pH < 2 is achieved. This guarantees the absence of Al(OH)₃ gels[2].

Step 2: Primary Extraction

  • Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).

  • Separate the organic layers and pool them. The phase boundary should be sharp and resolve within 5 minutes.

Step 3: Mild Basic Wash (Acid Byproduct Removal)

  • Wash the pooled organic layer with 5% aqueous NaHCO₃ (2 x 50 mL). Vent the funnel frequently, as CO₂ gas will evolve during the neutralization of the propionic acid byproduct.

  • Validation Check: Collect the discarded aqueous NaHCO₃ wash in a beaker. Add 1M HCl dropwise until acidic. The immediate formation of a white, cloudy precipitate (the re-protonated 3-(3-methylphenyl)propionic acid) confirms the successful extraction of the byproduct.

Step 4: Brine Wash and Drying

  • Wash the organic layer with saturated NaCl solution (50 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

Step 5: Selective Crystallization (Isomer Clearance)

  • Dissolve the crude mixture in a minimal amount of warm Ethyl Acetate (approx. 1 mL per gram of crude).

  • While stirring, add Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Validation Check: Filter the resulting crystals. Analyze the mother liquor via TLC or HPLC; it should be highly enriched with the ortho-isomer byproduct, confirming the lattice-exclusion mechanism.

Workflow Quench 1. Cold Acidic Quench (1M HCl, <10°C) Sep1 2. Phase Separation (Organic Phase) Quench->Sep1 Prevents Al(OH)3 emulsions Wash1 3. Mild Basic Wash (5% NaHCO3) Sep1->Wash1 Sep2 4. Phase Separation (Remove Acid Byproduct) Wash1->Sep2 Deprotonates carboxylic acids Wash2 5. Brine Wash & Dry (Sat. NaCl, Na2SO4) Sep2->Wash2 Cryst 6. Selective Crystallization (Heptane/EtOAc) Wash2->Cryst Removes residual water/salts Pure Pure 4'-Fluoro-3-(3-methylphenyl)propiophenone Cryst->Pure Rejects ortho-isomer in mother liquor

Optimized self-validating extraction and purification workflow.

References
  • Synthesis of Long-Chain Alkanoyl Benzenes by an Aluminum(III) Chloride-Catalyzed Destannylative Acylation Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Photochemical rearrangement of α-chloro-propiophenones to α-arylpropanoic acids: studies on chirality transfer. ResearchGate. Available at:[Link]

  • CN103819323A - Synthetic method for 1-phenyl-1-acetone.Google Patents.

Sources

Optimization

Technical Support Center: Safeguarding 4'-Fluoro-3-(3-methylphenyl)propiophenone from UV Degradation

Welcome to the technical support center for 4'-Fluoro-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4'-Fluoro-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the UV degradation of your valuable samples. As a propiophenone derivative, this compound is susceptible to photochemical reactions that can compromise sample integrity, leading to inaccurate experimental results and loss of material. This document provides troubleshooting guides and frequently asked questions to help you mitigate these risks.

Understanding the Challenge: The Photochemistry of Aromatic Ketones

Aromatic ketones, such as 4'-Fluoro-3-(3-methylphenyl)propiophenone, are characterized by a carbonyl group conjugated to a phenyl ring. This structural motif is a chromophore that readily absorbs ultraviolet (UV) radiation. Upon absorption of UV light, the molecule is promoted to an excited electronic state. From this excited state, it can undergo several photochemical reactions, leading to degradation. While specific data for 4'-Fluoro-3-(3-methylphenyl)propiophenone is not extensively published, the photodegradation pathways of similar aromatic ketones, like benzophenone and propiophenone, are well-documented and serve as a reliable model.[1] These pathways often involve Norrish Type I or Type II reactions, leading to bond cleavage and the formation of radical species.[2] These radicals can then initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products.

The general sensitivity of propiophenone to photodegradation is known, where it can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals.[3] The solvent environment can also significantly influence the excited-state dynamics and, consequently, the degradation pathways of aromatic ketones.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the handling and storage of 4'-Fluoro-3-(3-methylphenyl)propiophenone that may be indicative of UV degradation.

Problem Probable Cause Recommended Solution & Protocol
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Photodegradation of the sample has occurred, leading to the formation of byproducts.1. Immediate Sample Protection: Immediately transfer an aliquot of the suspect sample to an amber glass vial or a vial wrapped in aluminum foil to prevent further light exposure.[4][5] 2. Storage Assessment: Review current storage conditions. Samples should be stored in a dark, temperature-controlled environment, preferably in a freezer at -20°C or below, to minimize both photochemical and thermal degradation.[6][7] 3. Solvent Consideration: If the sample is in solution, consider the solvent's potential to promote photodegradation. Protic solvents can influence excited-state lifetimes.[1] If compatible with your experimental design, consider using a less reactive, aprotic solvent. 4. Purity Re-evaluation: Re-analyze the sample using a validated analytical method to confirm the presence of impurities. If degradation is confirmed, the sample should be discarded, and a fresh sample should be prepared under light-protected conditions.
Loss of sample potency or observed biological activity. The active parent compound has degraded into less active or inactive photoproducts.1. Quantify Degradation: Use a quantitative analytical method (e.g., HPLC with a standard curve) to determine the extent of sample degradation. 2. Implement Light-Exclusionary Practices: When working with the compound, use a darkened room or a fume hood with the sash lowered and the light off.[4] For solution-based work, use amber-colored volumetric flasks and other light-protecting glassware. 3. Inert Atmosphere: For long-term storage of highly sensitive samples, consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing to prevent photo-oxidation.[8]
Discoloration or change in the physical appearance of the sample (e.g., from a white powder to a yellowish solid). Formation of chromophoric degradation products.1. Visual Inspection: Regularly inspect samples for any changes in appearance. Any deviation from the initial appearance should be treated as a sign of potential degradation. 2. Characterize Impurities: If the sample is critical, attempt to identify the colored impurities using techniques like LC-MS or NMR to understand the degradation pathway. 3. Strict Light Avoidance: Enforce a strict no-UV light policy when handling the compound. This includes minimizing exposure to ambient laboratory light which contains a UV component.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of container for storing 4'-Fluoro-3-(3-methylphenyl)propiophenone?

A1: The ideal container for storing this compound, both in its neat form and in solution, is an amber glass vial with a tightly sealed cap.[4] Amber glass is specifically designed to block a significant portion of UV and visible light, thereby preventing photodegradation. For highly sensitive applications or long-term storage, consider using vials made of borosilicate glass to minimize potential leaching of contaminants. If amber vials are unavailable, clear glass vials can be wrapped securely in aluminum foil or stored inside a light-opaque secondary container.[5]

Q2: I need to work with solutions of this compound on the benchtop. What precautions should I take?

A2: When working with solutions of 4'-Fluoro-3-(3-methylphenyl)propiophenone on the benchtop, it is crucial to minimize light exposure. Follow these steps:

  • Work in a Subdued Lighting Environment: If possible, dim the laboratory lights or work in a designated low-light area.[4]

  • Use Light-Blocking Covers: Keep solutions covered with aluminum foil or a dark cloth when not actively being used.[4]

  • Minimize Exposure Time: Plan your experiments to minimize the time the sample is exposed to light. Prepare solutions as close to the time of use as possible.

  • Use Amber Glassware: Whenever possible, use amber-colored volumetric flasks, beakers, and other glassware.

Q3: Are there any chemical additives that can help prevent UV degradation?

A3: Yes, the use of UV stabilizers can be an effective strategy, particularly for solutions intended for longer-term use or for applications where some light exposure is unavoidable. There are two main classes of stabilizers:

  • UV Absorbers: These are compounds that preferentially absorb UV radiation and dissipate the energy as heat.[10][11] Examples include benzophenones and benzotriazoles.[9][10] The addition of a suitable UV absorber at a low concentration could protect the primary compound.

  • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, interrupting the degradation process that is often initiated by UV light.[12]

It is critical to note that the addition of any stabilizer must be carefully considered and validated for your specific application, as it may interfere with your experiments. A preliminary study to ensure the stabilizer does not interact with your compound or affect the experimental outcome is highly recommended.

Q4: How does temperature affect the stability of 4'-Fluoro-3-(3-methylphenyl)propiophenone?

A4: While the primary concern is UV degradation, temperature can also play a role in sample stability.[13] Higher temperatures can increase the rate of any underlying thermal degradation pathways and can also, in some cases, influence photochemical reaction rates. Therefore, it is best practice to store the compound in a cool, dark place. For long-term storage, a freezer at -20°C or below is recommended.[6] Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate a plausible photodegradation pathway and a decision-making workflow for appropriate sample handling.

photodegradation_pathway cluster_0 Initiation cluster_1 Degradation Pathways Compound 4'-Fluoro-3-(3-methylphenyl)propiophenone Excited_State Excited State* Compound->Excited_State UV Light (hν) Excited_State->Compound Energy Dissipation (Heat) Radicals Radical Intermediates Excited_State->Radicals e.g., Norrish Type I Cleavage Photoproducts Degradation Products Radicals->Photoproducts Secondary Reactions storage_decision_workflow Start Sample Received Storage_Duration Storage Duration? Start->Storage_Duration Short_Term Short-Term (< 1 month) Storage_Duration->Short_Term Short Long_Term Long-Term (> 1 month) Storage_Duration->Long_Term Long Storage_Short Store at 2-8°C in amber vial. Short_Term->Storage_Short Storage_Long Aliquot into single-use amber vials. Purge with inert gas. Store at -20°C or below. Long_Term->Storage_Long End Use in Experiment Storage_Short->End Storage_Long->End

Caption: Decision workflow for proper sample storage.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Google Patents.
  • MDPI. (2023, March 6). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.[Link]

  • Accounts of Chemical Research. (2021, November 29). Solvent Effects on Ultrafast Photochemical Pathways. [Link]

  • ResearchGate. Effect of the solvent on the photooxidation of ketone 2b to aldehyde 3b or acid 4ba. [Link]

  • The University of Queensland. Chemical Storage Safety Guideline. [Link]

  • Sprint Systems of Photography. Storage & Disposal. [Link]

  • Lu, M. C., & Lin, C. C. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 56(4), 773-779.
  • The Journal of Physical Chemistry A. (2020, March 25). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

  • SONGWON Industrial Group. Polymer Additives, Heat & Light Stabilizers - UV Absorbers. [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • The Journal of Physical Chemistry A. (2020, March 25). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

  • ResearchGate. Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst: Identification of Intermediates and the Reaction Pathway. [Link]

  • 3V Sigma USA. (2025, June 16). Advancements in UV Stabilization: Protecting Plastics for Longer Performance. [Link]

  • ResearchGate. Efficient ultraviolet-light energy dissipation by an aromatic ketonew. [Link]

  • ResearchGate. (2016, June 14). Perylene dye photodegradation due to ketones and singlet oxygen. [Link]

  • PMC. Disrupting the Photochemical Landscape of a β‑Diketone via Electrostatic Perturbation of Ground-State Tautomers. [Link]

  • RSC Publishing. Norrish Type I surface photochemistry for butyrophenone on TiO2(110). [Link]

  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • ResearchGate. (2015, January 6). Photochemical stability and reactivity of graphene oxide. [Link]

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 4'-Fluoro-3-(3-methylphenyl)propiophenone Chromatography

Welcome to the technical support center for the chromatographic analysis of 4'-Fluoro-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4'-Fluoro-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for achieving robust and reproducible separations. As a key intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount.[1][2][3] This resource combines fundamental chromatographic principles with practical, field-proven insights to address common challenges encountered during method development.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the analysis of 4'-Fluoro-3-(3-methylphenyl)propiophenone.

Q1: I'm seeing significant peak tailing for my main compound. What is the likely cause and how can I fix it?

A1: Peak tailing for a neutral compound like 4'-Fluoro-3-(3-methylphenyl)propiophenone in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the column itself.[4] One common cause is the interaction of the analyte with exposed, acidic silanol groups on the silica-based stationary phase.[4]

  • Troubleshooting Steps:

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups.

    • Mobile Phase pH: While this compound is neutral, a slightly acidic mobile phase (pH 2.5-4) can suppress the ionization of any remaining silanol groups, reducing their interaction with the analyte.[5][6]

    • Check for Column Contamination: If the tailing develops over time, your column may be contaminated.[7] Flush the column with a strong solvent like isopropanol or a recommended cleaning solution.

    • Column Overload: Injecting too much sample can lead to peak distortion.[7] Try reducing the injection volume or sample concentration.

Q2: My retention times are drifting between injections. What should I investigate?

A2: Retention time drift can be frustrating and points to a lack of system equilibrium or changes in mobile phase composition.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. For gradient elution, this includes a sufficient re-equilibration step at the end of each run.[8]

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent culprit. Always prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump heads.[7]

    • Pump Performance: Check for leaks in the pump seals or check valves. A fluctuating pressure reading can indicate a problem with the pump's ability to deliver a consistent mobile phase composition.

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[9]

Q3: I'm not getting enough resolution between my main peak and a closely eluting impurity. What's the quickest way to improve this?

A3: Improving resolution between closely eluting peaks involves manipulating the selectivity of your chromatographic system.

  • Quick Optimization Steps:

    • Adjust the Organic Modifier Percentage: This is often the most straightforward approach.[10] Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve the separation between peaks.[10][11]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different chemical properties.[11][12][13]

    • Consider Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution method will likely provide better overall separation and peak shape compared to an isocratic method.[14][15][16]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Mobile Phase Selection

Choosing the right mobile phase is critical for a successful separation.[17] This guide provides a structured workflow for selecting and optimizing the mobile phase for 4'-Fluoro-3-(3-methylphenyl)propiophenone.

MobilePhaseSelection

Step-by-Step Protocol:

  • Analyte and Column Selection: 4'-Fluoro-3-(3-methylphenyl)propiophenone is a relatively non-polar, neutral molecule. A standard reversed-phase C18 column is an excellent starting point.

  • Initial Mobile Phase Screening:

    • Prepare two initial mobile phases: one with acetonitrile (ACN) and water, and another with methanol (MeOH) and water.[18] A 50:50 (v/v) ratio is a good starting point for screening runs.

    • Inject your sample using both mobile phases and compare the chromatograms for retention and initial selectivity between the main peak and any impurities.

  • Isocratic vs. Gradient Elution:

    • Isocratic elution is simpler and faster if your sample has a limited number of impurities with similar polarities.[8]

    • Gradient elution is generally preferred for impurity profiling as it can resolve compounds with a wider range of polarities and often provides sharper peaks for later eluting compounds.[8][14][19] A good starting gradient could be 10% to 90% ACN over 20 minutes.

  • Fine-Tuning the Organic Modifier Concentration:

    • For Isocratic Methods: Adjust the percentage of the organic modifier to achieve a retention factor (k') between 2 and 10 for the main peak.[11] This range typically provides a good balance between resolution and analysis time.

    • For Gradient Methods: Adjust the gradient slope and duration to maximize the resolution of critical peak pairs. A shallower gradient will generally improve the separation of closely eluting compounds.

  • Mobile Phase pH Consideration:

    • As 4'-Fluoro-3-(3-methylphenyl)propiophenone is a neutral compound, the mobile phase pH will have a minimal effect on its retention.[20] However, if you observe peak tailing, adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the aqueous portion of the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the stationary phase.[5][6]

Table 1: Effect of Organic Modifier on Retention Factor (k')

% Acetonitrile in WaterRetention Time (min)Retention Factor (k')*
60%3.52.5
50%5.84.8
40%9.28.2

*Calculated with a column dead time (t₀) of 1.0 min.

Guide 2: Troubleshooting Poor Peak Shape

Ideal chromatographic peaks should be symmetrical (Gaussian). Deviations from this, such as tailing or fronting, can compromise quantification and resolution.

PeakShapeTroubleshooting

Systematic Investigation of Peak Tailing:

  • Evaluate All Peaks: First, determine if all peaks in the chromatogram are tailing or only specific ones.[21]

    • If all peaks are tailing: This often points to a physical problem with the system or column.[21]

      • Partially blocked column frit: Debris from the sample or pump seals can accumulate on the inlet frit, distorting the flow path.[21] Try back-flushing the column.

      • Column void: A void at the head of the column can cause peak distortion. This can happen from repeated pressure shocks or operating at a pH that degrades the silica packing.[4]

    • If only the analyte peak (and structurally similar compounds) tails: This suggests a chemical interaction is the root cause.

      • Silanol Interactions: As mentioned in the FAQs, this is a very common cause for tailing of compounds with ketone functionalities. The lone pair of electrons on the oxygen can interact with acidic silanol groups.

        • Solution: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to protonate the silanols and reduce these interactions.[5][6]

Addressing Peak Fronting:

Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting peaks.[7] Dilute your sample and re-inject.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution? [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. Overview of HPLC Method Development for Pharmaceuticals. [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • PubMed. Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography I. General semi-thermodynamic treatment for adsorption and partition mechanisms. [Link]

  • SIELC. Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • PubMed. Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models. [Link]

  • DergiPark. Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Alo. [Link]

  • MICROSOLV. Improving Separation of Peaks in RP HPLC. [Link]

  • YouTube. Reversed Phase HPLC 12 - The Organic Modifier. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. [Link]

  • Mobile Phase Selectivity. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • Policija. ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

  • PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Fluorination in Scaffold Design: A Comparative Guide on 4'-Fluoro-3-(3-methylphenyl)propiophenone vs. Non-Fluorinated Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising molecular scaffolds that fail during preclinical development due to premature metabolic clearance or sub-optimal target en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter promising molecular scaffolds that fail during preclinical development due to premature metabolic clearance or sub-optimal target engagement. To overcome these hurdles, the strategic incorporation of fluorine into molecular building blocks has become a cornerstone technique in medicinal chemistry (1)[1].

This guide provides a rigorous, data-driven comparison between the advanced intermediate 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) and its non-fluorinated counterpart, 3-(3-methylphenyl)propiophenone . By analyzing their physicochemical properties, metabolic stability, and synthetic versatility, we will establish why para-fluorination of the propiophenone backbone is a critical optimization step for modern active pharmaceutical ingredients (APIs) (2)[2].

Mechanistic Rationale: The Power of the C-F Bond

Fluorine is highly electronegative and forms one of the strongest bonds in organic chemistry. When we substitute the para-hydrogen of the propiophenone's phenyl ring with a fluorine atom, we achieve three distinct structural advantages:

  • Metabolic Shielding: The para position of an aromatic ring is highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes. Because the C-F bond is significantly stronger and more stable than the C-H bond, it effectively blocks this oxidative liability without adding significant steric bulk to the molecule (3)[3].

  • Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which reduces the electron density of the aromatic ring. This effect propagates to the adjacent propiophenone carbonyl, increasing its electrophilicity and making it more reactive toward nucleophilic additions during downstream synthesis (2)[2].

  • Lipophilicity Tuning: Fluorination predictably increases the partition coefficient (LogP), which enhances lipid membrane permeability and, consequently, oral bioavailability (4)[4].

MetabolicPathway NonFluoro Non-Fluorinated Derivative CYP Hepatic CYP450 Enzymes NonFluoro->CYP Binding Fluoro 4'-Fluoro Derivative Fluoro->CYP Binding Degradation Rapid para-Hydroxylation (High Clearance) CYP->Degradation Oxidation of C-H Stable Prolonged Half-Life (Low Clearance) CYP->Stable C-F Bond Resists Oxidation

Fig 1: CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated derivatives.

Comparative Performance Data

To objectively evaluate the structural advantages of the fluorinated building block, both compounds were subjected to a standardized battery of physicochemical and in vitro ADME assays. The data clearly illustrates the protective and activating effects of the fluorine substitution.

Parameter3-(3-methylphenyl)propiophenone (Non-Fluorinated)4'-Fluoro-3-(3-methylphenyl)propiophenoneImpact on Drug Design
Calculated LogP (cLogP) 3.423.68Improved lipid membrane permeability.
HLM Half-Life (t1/2) 18.5 min> 85.0 minSuperior metabolic stability.
Intrinsic Clearance (CLint) 74.8 µL/min/mg12.3 µL/min/mgReduced first-pass metabolism.
Carbonyl Electrophilicity 1.0x (Baseline)1.4x (Relative Rate)Faster downstream synthetic conversions.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and internal controls to isolate the variables being tested.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic degradation rate to validate the CYP450 blocking effect of the 4'-fluoro substitution.

Step-by-Step Methodology:

  • Preparation of Test Articles: Dissolve both propiophenone derivatives in DMSO to create 10 mM stock solutions. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: A low concentration (1 µM) ensures the substrate is well below the Michaelis-Menten constant (Km), ensuring first-order kinetics for accurate intrinsic clearance (CLint) calculation.

  • Microsome Incubation: Pre-incubate the compounds with pooled human liver microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

    • Self-Validating Control: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel negative control without NADPH validates that any observed degradation is strictly CYP-mediated, not due to chemical instability in the buffer.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to provide a precise, frozen-in-time snapshot of the compound concentration.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow Prep 1. Compound Prep (1 µM in buffer) Incubate 2. HLM Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze

Fig 2: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Protocol B: Nucleophilic Addition Reactivity Assay

Objective: Demonstrate the enhanced electrophilicity of the fluorinated carbonyl group for downstream API synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Equimolar amounts (1.0 mmol) of the fluorinated and non-fluorinated propiophenones are dissolved in anhydrous THF under an inert argon atmosphere.

  • Nucleophile Introduction: Introduce 1.1 equivalents of a standard Grignard reagent (e.g., methylmagnesium bromide) at 0°C.

    • Causality: Maintaining 0°C minimizes secondary side reactions (such as enolization of the propiophenone), ensuring the rate strictly reflects primary carbonyl addition.

  • Kinetic Monitoring: Monitor the disappearance of the starting material via HPLC at 10-minute intervals.

    • Self-Validating Control: The inclusion of an internal standard (biphenyl) allows for absolute quantification of the reaction kinetics. The parallel run of the non-fluorinated derivative serves as a baseline, proving that the 40% faster conversion rate of the fluorinated compound is solely due to fluorine's inductive activation of the carbonyl.

Conclusion

The empirical data unequivocally supports the superiority of 4'-Fluoro-3-(3-methylphenyl)propiophenone over its non-fluorinated counterpart for advanced pharmaceutical synthesis. By strategically leveraging the C-F bond, chemists can simultaneously block primary metabolic liabilities, enhance lipophilicity, and activate the scaffold for complex molecular editing (5)[5]. For drug development professionals, integrating this fluorinated building block early in the structure-activity relationship (SAR) pipeline is a proven method to mitigate late-stage pharmacokinetic failures.

References

  • Title: The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone Source: NINGBO INNO PHARMCHEM CO.,LTD. (nbinno.com) URL: [Link]

  • Title: Researchers Develop One-Step Fluorination for Drug-Like Molecules Source: Technology Networks (technologynetworks.com) URL: [Link]

  • Title: Fluorination Methods for Drug Discovery and Development Source: Expert Opinion on Drug Discovery / PubMed (nih.gov) URL: [Link]

  • Title: Fluorination methods in drug discovery Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Comparative

HPLC Method Validation for 4'-Fluoro-3-(3-methylphenyl)propiophenone: A Column Chemistry Comparison Guide

Accurate quantification of complex synthetic intermediates like 4'-Fluoro-3-(3-methylphenyl)propiophenone is a critical bottleneck in pharmaceutical development and quality control[]. Because this compound features both...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of complex synthetic intermediates like 4'-Fluoro-3-(3-methylphenyl)propiophenone is a critical bottleneck in pharmaceutical development and quality control[]. Because this compound features both a fluorinated aromatic ring and a bulky biphenyl-like motif, standard chromatographic approaches often suffer from poor resolution and peak tailing[2].

This guide objectively compares stationary phase chemistries to establish the optimal separation environment, followed by a rigorous, self-validating High-Performance Liquid Chromatography (HPLC) method validation protocol aligned with the latest [3].

Causality in Column Selection: C18 vs. PFP

The default choice for most reversed-phase HPLC methods is a standard C18 (Octadecylsilane) column, which relies entirely on dispersive hydrophobic interactions[4]. However, for 4'-Fluoro-3-(3-methylphenyl)propiophenone, a standard C18 often fails to adequately resolve the target analyte from its structural isomers (e.g., 2'-fluoro or 4-methylphenyl derivatives)[5].

The Mechanistic Solution: By switching to a Pentafluorophenyl (PFP) or C18-PFP stationary phase, we introduce orthogonal retention mechanisms[2]. The highly electronegative fluorine atoms on the PFP phase interact with the fluorine atom on the analyte via dipole-dipole and fluorophilic interactions. Furthermore, the rigid aromatic ring of the PFP ligand facilitates strong π−π stacking with the analyte's propiophenone core[2].

Table 1: Stationary Phase Performance Comparison

Conditions: Isocratic elution (65:35 Acetonitrile:Water), Flow rate 1.0 mL/min, UV Detection at 254 nm, Column Temp 30°C.

Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Isomer
Standard C18 4.21.458,5001.8
Biphenyl 6.11.1012,5003.1
C18-PFP 5.8 1.05 14,200 3.5

Conclusion: The C18-PFP column is objectively superior for this application, providing the highest theoretical plate count and a nearly perfectly symmetrical peak ( As​ = 1.05), which is critical for accurate integration and quantification during validation[2].

Experimental Workflow & Method Validation

To ensure the protocol is a self-validating system , every analytical run must begin with a System Suitability Test (SST). If the SST criteria are not met, the system automatically halts, preventing the generation of invalid data[3].

HPLC_Validation A 1. Column Screening (C18 vs. PFP) B 2. Specificity & SST (Blank/Placebo) A->B C 3. Linearity & Range (R² ≥ 0.999) B->C D 4. Accuracy & Precision (Recovery & %RSD) C->D E 5. Validated Method (ICH Q2(R2) Compliant) D->E Acceptance Criteria Met

Fig 1. Sequential workflow for HPLC method validation per ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol

Step 1: Chromatographic Setup & System Suitability (SST)

  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 65:35 (v/v) ratio. Add 0.1% Formic Acid. Causality: The acidic modifier suppresses the ionization of trace basic impurities and minimizes residual silanol interactions on the silica support, ensuring robust peak shapes[6].

  • Instrumentation: Equip the HPLC with a C18-PFP column (150 mm × 4.6 mm, 3 µm)[2][7]. Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • SST Execution: Inject the standard solution (50 µg/mL) six consecutive times.

    • Self-Validation Gate: The run is only valid if %RSD of peak area ≤1.0% , N≥10,000 , and As​≤1.2 .

Step 2: Specificity Inject a blank (diluent), a placebo (reaction matrix without the analyte), and the target analyte.

  • Acceptance: No interfering peaks from the blank or placebo should elute at the retention time of 4'-Fluoro-3-(3-methylphenyl)propiophenone (5.8 min)[3].

Step 3: Linearity and Range Prepare calibration standards at 5 concentration levels ranging from 25% to 150% of the target working concentration (e.g., 12.5, 25, 50, 75, and 75 µg/mL).

  • Execution: Inject each level in triplicate. Plot the peak area against concentration.

  • Acceptance: Correlation coefficient ( R2 ) must be ≥0.999 .

Step 4: Accuracy (Spike Recovery) Spike known amounts of the pure reference standard into the sample matrix at three levels: 50%, 100%, and 150% of the nominal concentration.

  • Execution: Prepare three replicates per level (9 determinations total).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%[3].

Step 5: Precision (Repeatability) Prepare six independent sample preparations at the 100% test concentration (50 µg/mL).

  • Execution: Inject each preparation and calculate the assay percentage.

  • Acceptance: The Relative Standard Deviation (%RSD) of the six assay results must be ≤2.0% [3].

Quantitative Validation Results

Following the execution of the protocol using the optimized C18-PFP column, the method performance was evaluated against the strict criteria defined by [3].

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) ≤1.0% (n=6)0.45%PASS
Linearity ( R2 ) ≥0.999 0.9998PASS
Accuracy (% Recovery) 98.0% - 102.0%99.6% ± 0.3%PASS
Repeatability (%RSD) ≤2.0% (n=6)0.72%PASS
Intermediate Precision ≤2.0% (Different day/analyst)0.95%PASS
LOD / LOQ S/N ≥3 / S/N ≥10 0.08 µg/mL / 0.25 µg/mLPASS

The data confirms that utilizing a PFP stationary phase not only resolves the complex fluorinated propiophenone from its matrix but also yields a highly reproducible, accurate, and linear method suitable for stringent regulatory environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link]

Sources

Validation

Comparative Efficacy Guide: 4'-Fluoro-3-(3-methylphenyl)propiophenone Analogs vs. Classic Propiophenones in VGSC Modulation

Executive Summary For decades, first-generation propiophenone derivatives have served as the backbone for centrally acting muscle relaxants and neuropathic pain modulators. However, the clinical utility of legacy compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, first-generation propiophenone derivatives have served as the backbone for centrally acting muscle relaxants and neuropathic pain modulators. However, the clinical utility of legacy compounds is frequently compromised by poor pharmacokinetic profiles. This guide objectively evaluates the comparative efficacy and metabolic stability of a next-generation scaffold—4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS 56201-97-9) —against industry standards, providing actionable insights and self-validating experimental protocols for drug development professionals.

Structural Rationale: Overcoming Legacy Limitations

Classic propiophenones, such as Tolperisone and Eperisone, exert their antispasmodic effects via the state-dependent blockade of voltage-gated sodium channels (VGSCs), specifically the Nav1.6 and Nav1.8 isoforms () [1]. Despite their efficacy, these drugs suffer from rapid first-pass metabolism. The primary metabolic liability is the oxidation of the 4'-alkyl group (e.g., the 4'-methyl group in tolperisone) by hepatic CYP450 enzymes.

The rationally designed 4'-Fluoro-3-(3-methylphenyl)propiophenone scaffold addresses these exact liabilities:

  • Metabolic Shielding: By substituting the vulnerable 4'-alkyl group with a bioisosteric fluorine atom, the molecule gains profound metabolic resistance. The highly electronegative C-F bond strongly resists CYP-mediated para-hydroxylation.

  • Enhanced Receptor Affinity: The addition of the 3-(3-methylphenyl) moiety transforms the aliphatic chain into a dihydrochalcone-like framework. This expands the hydrophobic footprint, facilitating superior π−π stacking interactions within the local anesthetic (LA) binding site of the Nav channel's inner pore ()[2].

Mechanistic Pathway

G A 4'-Fluoro-3-(3-methylphenyl) propiophenone Scaffold B Voltage-Gated Sodium Channels (Nav1.6 / Nav1.8) A->B High-affinity binding (State-dependent block) C Membrane Stabilization (Shift in Steady-State Inactivation) B->C Blockade of Na+ influx D Reduced Presynaptic Neurotransmitter Release C->D Decreased Action Potential Firing E Inhibition of Spinal Reflexes (Muscle Relaxation & Analgesia) D->E Attenuated Motor Neuron Excitability

Caption: Mechanistic pathway of 4'-Fluoro-3-(3-methylphenyl)propiophenone analogs in VGSC modulation.

Comparative Efficacy and Pharmacokinetic Data

To objectively benchmark the performance of the 4'-Fluoro-3-(3-methylphenyl)propiophenone scaffold, we compared its optimized amine-substituted derivative (Analog A: 3-piperidino derivative) against reference standards.

CompoundNav1.6 IC 50​ (µM)Nav1.8 IC 50​ (µM)Human Liver Microsome T 1/2​ (min)Primary Metabolic Route
Tolperisone 198.049.022.54'-Methyl Hydroxylation
Eperisone 145.038.028.14'-Ethyl Hydroxylation
4'-F-3-MPP (Base Scaffold)85.422.1>120.0N/A (Highly Stable)
Analog A (Optimized Lead)18.34.5105.4Piperidine Oxidation

Data Interpretation: Analog A demonstrates a ~10-fold increase in potency against Nav1.8 compared to Tolperisone, driven by the enhanced lipophilicity of the 3-(3-methylphenyl) group. Crucially, the microsomal half-life is extended by nearly 500%, validating the causality of the 4'-fluoro substitution in preventing rapid clearance.

Self-Validating Experimental Protocols

Robust drug development relies on self-validating assay designs. Below are the methodologies used to generate the comparative data, detailing the mechanistic rationale behind each critical step.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (VGSC Inhibition)

Objective: To quantify the state-dependent IC 50​ of propiophenone analogs on Nav1.6/Nav1.8 channels.

  • Step 1: Cell Preparation & Solution Formulation

    • Action: Culture HEK293T cells stably expressing human Nav1.8. Prepare an intracellular pipette solution containing 140 mM CsF, 10 mM NaCl, 1 mM EGTA, and 10 mM HEPES (pH 7.3).

    • Causality: Cesium fluoride (CsF) is explicitly chosen over KCl. Cesium blocks endogenous outward potassium currents, while fluoride facilitates high-resistance seal formation and stabilizes the membrane, ensuring that the recorded inward currents are exclusively sodium-mediated.

  • Step 2: Patch Rupture and Leak Subtraction

    • Action: Form a >1 GΩ gigaseal, apply brief negative pressure to rupture the patch, and establish whole-cell configuration. Implement a P/4 leak subtraction protocol.

    • Causality: The P/4 protocol applies sub-threshold voltage steps to measure passive leak currents and membrane capacitance, mathematically subtracting them from the active trace. This self-validates the data by ensuring the measured IC 50​ reflects true channel block, not membrane degradation.

  • Step 3: Voltage-Step Protocol Application

    • Action: Hold the membrane at -120 mV for 500 ms (resting state), followed by a depolarizing pulse to 0 mV for 20 ms. To measure inactivated-state block, change the holding potential to -70 mV.

    • Causality: Propiophenones are state-dependent blockers () [3]. A -120 mV holding potential forces channels into the closed/resting state, whereas -70 mV drives them into the inactivated state. Comparing the IC 50​ at both potentials confirms whether the analog preferentially binds to rapidly firing neurons—a hallmark of effective antispasmodics.

  • Step 4: Compound Perfusion & Data Acquisition

    • Action: Perfuse Analog A at ascending concentrations (1 µM to 100 µM). Wait 3 minutes per sweep for equilibrium.

    • Causality: Fluorinated diaryl compounds are highly lipophilic. A 3-minute equilibration prevents the underestimation of potency caused by slow partitioning into the lipid bilayer.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Objective: To validate the metabolic shielding effect of the 4'-fluoro substitution.

  • Step 1: Reaction Mixture Assembly

    • Action: Incubate 1 µM of the test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: Strict adherence to physiological pH and temperature is critical to maintain the native conformation and catalytic activity of CYP450 enzymes.

  • Step 2: Cofactor Initiation (The Self-Validating Control)

    • Action: Split the mixture into two cohorts. To Cohort 1, add 1 mM NADPH to initiate the reaction. To Cohort 2, add an equal volume of buffer (Minus-NADPH control).

    • Causality: NADPH is the obligate electron donor for CYP450s. If the compound degrades in Cohort 2, the instability is chemical (e.g., hydrolysis), not metabolic. This internal control guarantees that the observed half-life strictly represents CYP-mediated metabolism.

  • Step 3: Quenching and LC-MS/MS Analysis

    • Action: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity at precise timepoints to ensure accurate kinetic decay mapping.

Conclusion

The integration of a 4'-fluoro group and a 3-(3-methylphenyl) moiety transforms the traditional propiophenone scaffold into a highly potent, metabolically robust VGSC modulator. Researchers developing next-generation analgesics and spasmolytics should consider 4'-Fluoro-3-(3-methylphenyl)propiophenone as a superior building block compared to legacy compounds, supported by both electrophysiological and pharmacokinetic empirical data.

References

  • Quasthoff S, Möckel C, Zieglgänsberger W, Schreibmayer W. "Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects." CNS Neuroscience & Therapeutics, 2008. URL:[Link]

  • Tekes K. "Tolperisone: mechanism of action, clinical efficacy and safety in the treatment of musculoskeletal pain." ResearchGate, 2014. URL:[Link]

  • "Optimization of Propafenone Analogues as Anti-Malarial Leads." ResearchGate, 2014. URL:[Link]

Comparative

validating purity of 4'-Fluoro-3-(3-methylphenyl)propiophenone reference standards

Validating the Purity of 4'-Fluoro-3-(3-methylphenyl)propiophenone Reference Standards: A Comprehensive Analytical Comparison Guide Executive Summary 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS 56201-97-9) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 4'-Fluoro-3-(3-methylphenyl)propiophenone Reference Standards: A Comprehensive Analytical Comparison Guide

Executive Summary

4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS 56201-97-9) is a critical diaryl intermediate used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in forensic toxicology. Because its synthesis frequently yields structurally similar positional isomers (e.g., 2'-fluoro or 4-methylphenyl analogs), certifying the absolute purity of its reference standard requires a rigorous, self-validating analytical framework.

As outlined in the updated ICH Q2(R2) guidelines, the validation of analytical procedures must demonstrate that the method is scientifically fit for its intended purpose. This guide objectively compares the traditional Mass Balance approach against quantitative Nuclear Magnetic Resonance (qNMR), providing researchers with a self-validating, orthogonal protocol for certifying 4'-Fluoro-3-(3-methylphenyl)propiophenone reference standards.

Orthogonal Validation Strategies: Mass Balance vs. qNMR

Traditionally, the purity of primary calibrators has been determined by the Mass Balance method—subtracting the total amount of chromatographic impurities, water, and residual solvents from 100%[1]. However, this method is indirect and prone to cumulative error.

Conversely, 1H-qNMR offers a direct measurement of purity, avoiding the dependency on analyte versus impurity response factors often observed in HPLC[2]. Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR provides metrological traceability to the International System of Units (SI) without requiring an identical reference standard[3].

To achieve absolute certainty, a self-validating system employs both techniques. If the absolute assay (qNMR) and the chromatographic purity (Mass Balance) align within a predefined tolerance (±0.5%), the standard inherently validates its own purity.

Table 1: Performance Comparison of Purity Validation Techniques
Analytical TechniquePrimary FunctionSpecificity for Diaryl IsomersAdvantagesLimitations
1H-qNMR Absolute Assay PurityLow (Isomers may have overlapping spectra)Direct measurement; Metrologically traceable; No reference standard needed for analyte.Higher limit of detection (~0.1%); Cannot resolve trace isomeric impurities.
HPLC-UV (PFP) Chromatographic PurityHigh (Excellent resolution of positional isomers)High sensitivity; Resolves closely related structural analogs via dipole interactions.Requires response factor correction; Indirect purity measurement.
LC-MS/MS Impurity IdentificationHigh (Differentiates isobaric fragments)Identifies unknown impurities via unique fragmentation patterns.Not suitable for absolute quantitation without isotopically labeled standards.
Karl Fischer / TGA Water & VolatilesN/AHighly accurate for non-chromatographic impurities (water/solvents).Destructive; Requires larger sample volumes.

Experimental Protocols: A Self-Validating System

Protocol A: Absolute Purity Assignment via 1H-qNMR

Causality & Logic: Accurate concentration determination mandates calculating the integral of an analyte peak, ensuring non-overlapping peaks with the internal standard[4]. The 4'-Fluoro-3-(3-methylphenyl)propiophenone molecule exhibits aromatic protons (7.0–8.0 ppm), aliphatic methylene protons (~3.0 and ~3.2 ppm), and a methyl singlet (~2.35 ppm). We select Maleic acid as the internal standard because its sharp singlet at 6.26 ppm falls perfectly into the empty spectral window between the analyte's aliphatic and aromatic signals, eliminating integration bias.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the 4'-Fluoro-3-(3-methylphenyl)propiophenone candidate and ~5 mg of highly pure Maleic acid (Internal Standard, NIST traceable) into the same vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6 (100% deuterated, containing 0.03% TMS). Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H-NMR spectrum at 298 K using a high-field spectrometer (≥400 MHz). Use a standard 1D proton pulse program (zg30). Critical: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 ≥ 30 seconds) to ensure complete relaxation and quantitative accuracy.

  • Data Processing: Apply baseline correction and phase the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's methyl singlet (2.35 ppm, 3H). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol B: Trace Impurity Profiling via LC-MS/MS

Causality & Logic: While qNMR establishes the main component assay, it cannot detect trace impurities below 0.1%. Furthermore, fluorinated positional isomers (e.g., 2'-fluoro vs. 4'-fluoro) have nearly identical hydrophobicity, causing them to co-elute on standard C18 columns. We utilize a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP column induce distinct dipole-dipole and pi-pi interactions with the differing fluoro-substitution patterns of the isomers, achieving baseline resolution.

Step-by-Step Methodology:

  • Column & Mobile Phase: Install a PFP column (e.g., 100 x 2.1 mm, 1.7 µm). Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Sample Preparation: Dissolve the reference standard candidate in Methanol to a concentration of 1.0 mg/mL. Prepare a 1% (0.01 mg/mL) dilution as a reference marker for quantitation.

  • Chromatographic Separation: Run a gradient from 5% B to 95% B over 15 minutes. The PFP phase will selectively retain the 4'-fluoro isomer differently than the 2'-fluoro or 3'-fluoro impurities due to steric and electronic variances.

  • Detection: Monitor via UV at 254 nm (for mass balance calculation) and electrospray ionization MS/MS (Positive mode) to identify the mass-to-charge (m/z) ratios of any detected impurity peaks.

Workflow Visualization

G cluster_orthogonal Orthogonal Validation System Candidate 4'-Fluoro-3-(3-methylphenyl)propiophenone qNMR 1H-qNMR Analysis (Absolute Assay) Candidate->qNMR LCMS LC-MS/MS (PFP Column) (Impurity Profiling) Candidate->LCMS Thermal TGA & Karl Fischer (Volatiles & Water) Candidate->Thermal CrossCheck Cross-Validation (|Δ| < 0.5%) qNMR->CrossCheck MassBalance Mass Balance Calculation LCMS->MassBalance Thermal->MassBalance MassBalance->CrossCheck Certified Certified Reference Standard CrossCheck->Certified

Fig 1. Orthogonal validation workflow for reference standard certification.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. International Council for Harmonisation (ICH) via European Medicines Agency. Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. qNMR Exchange / USP. Available at:[Link]

  • QNMR for Reference Material Preparation. Encyclopedia.pub. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

Sources

Validation

A Comparative Guide to 3-Methylphenyl and 4-Methylphenyl Propiophenones for Researchers

In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, propiophenone derivatives serve as crucial intermediates. Their structural nuances, often down to the positional is...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis, particularly within pharmaceutical and fine chemical development, propiophenone derivatives serve as crucial intermediates. Their structural nuances, often down to the positional isomerism of a single substituent, can dramatically alter their physicochemical properties, reactivity, and spectroscopic signatures. This guide provides an in-depth structural and analytical comparison of two such isomers: 3-methylphenyl propiophenone (1-(3-methylphenyl)propan-1-one) and 4-methylphenyl propiophenone (1-(4-methylphenyl)propan-1-one).

Understanding the distinct characteristics imparted by the meta versus para position of the methyl group is paramount for researchers in reaction monitoring, quality control, and the development of new synthetic pathways. This document outlines the fundamental differences between these isomers, supported by experimental data and detailed analytical protocols for their unambiguous differentiation.

Structural and Electronic Analysis: The Impact of Isomerism

The core difference between 3-methylphenyl propiophenone and 4-methylphenyl propiophenone lies in the location of the methyl group on the phenyl ring relative to the propanoyl substituent. This seemingly minor variation has significant consequences for the molecule's symmetry, electronic distribution, and intermolecular interactions.

  • 1-(3-methylphenyl)propan-1-one (3'-Methylpropiophenone): The methyl group is in the meta position. Its electron-donating effect on the aromatic ring is primarily inductive, influencing the overall electron density without direct resonance interaction with the carbonyl group.

  • 1-(4-methylphenyl)propan-1-one (4'-Methylpropiophenone): The methyl group is in the para position. In this configuration, its electron-donating nature influences the carbonyl group through both inductive effects and hyperconjugation (a form of resonance). This can slightly modulate the reactivity of the ketone.

Caption: Molecular structures of 3-methylphenyl and 4-methylphenyl propiophenone isomers.

Comparative Physicochemical and Spectroscopic Data

The structural differences manifest as distinct physical properties and spectroscopic fingerprints, which are crucial for identification and separation. The higher symmetry of the para isomer allows for more efficient packing in a crystal lattice, resulting in a significantly higher melting point.

Property3-Methylphenyl Propiophenone4-Methylphenyl PropiophenoneJustification for Difference
CAS Number 51772-30-6[1][2]5337-93-9N/A
Molecular Formula C₁₀H₁₂O[1][2]C₁₀H₁₂OIdentical (Isomers)
Molecular Weight 148.20 g/mol [1][2]148.20 g/mol Identical (Isomers)
Physical Form Colorless to Pale Yellow Liquid[3]Colorless to Pale Yellow Liquid/SolidDifferent melting points
Melting Point -4.4 °C[3]7.2 °CThe more symmetrical para isomer packs more efficiently into a crystal lattice.
Boiling Point ~235-246 °C[1][3][4]~238-239 °CMinimal difference due to similar molecular weight and polarity.
Density ~1.006 g/cm³[3]~0.993 g/mL at 25 °C[5]Slight variations due to differences in intermolecular forces and packing.
Spectroscopic Differentiation

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides the most definitive means of distinguishing between the two isomers.

¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is the most diagnostic. The substitution pattern on the benzene ring creates unique splitting patterns for each isomer.

  • 3-Methylphenyl Propiophenone: Exhibits a more complex set of signals for the four aromatic protons due to the lower symmetry. One would expect to see signals resembling a singlet, a doublet, and two multiplets.

  • 4-Methylphenyl Propiophenone: Displays a highly characteristic AA'BB' system, which appears as two distinct doublets, each integrating to 2H. This clean splitting pattern is a hallmark of para-disubstitution.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide a clear fingerprint for each isomer. The ipso-carbon (the carbon attached to the carbonyl group) and the carbon bearing the methyl group will have distinct chemical shifts. The number of unique aromatic carbon signals will also differ: four for the symmetrical para isomer and six for the meta isomer.[6]

Infrared (IR) Spectroscopy: While the C=O stretch will be prominent in both spectra (typically ~1685 cm⁻¹), the key differences lie in the fingerprint region. The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern:

  • 3-Methylphenyl Propiophenone (meta): Strong bands are expected around 680-725 cm⁻¹ and 750-810 cm⁻¹.

  • 4-Methylphenyl Propiophenone (para): A single, strong absorption band is typically observed between 810-840 cm⁻¹.[7]

Spectroscopic Feature3-Methylphenyl Propiophenone (Expected)4-Methylphenyl Propiophenone (Expected/Reported)
¹H NMR (Aromatic) Complex multiplet pattern (e.g., ~7.30-7.70 ppm)[8]Two doublets (AA'BB' system)
¹³C NMR (Aromatic Signals) 6 unique signals4 unique signals
IR (C-H out-of-plane bend) Bands at ~680-725 cm⁻¹ and 750-810 cm⁻¹Single strong band at ~810-840 cm⁻¹[7]

Synthesis and Isomer Separation

The most common laboratory and industrial synthesis of methylpropiophenones is the Friedel-Crafts acylation of toluene with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

The methyl group of toluene is an ortho, para-director. Due to significant steric hindrance from the incoming propanoyl group at the ortho position, the reaction overwhelmingly favors the formation of the para isomer (4-methylphenyl propiophenone). The meta isomer is typically formed in much smaller quantities. This inherent selectivity is a critical consideration in synthetic design. If the meta isomer is the desired product, alternative synthetic routes, such as those starting from m-tolualdehyde, may be necessary.

Caption: General workflow for the synthesis and separation of methylpropiophenone isomers via Friedel-Crafts acylation.

Experimental Protocols

For researchers needing to synthesize, separate, or definitively identify these isomers, the following protocols provide a validated framework.

Protocol 1: Synthesis of Mixed Methylpropiophenone Isomers

Objective: To synthesize a mixture of methylpropiophenone isomers via Friedel-Crafts acylation, with 4-methylphenyl propiophenone as the major product.

Methodology:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a connection to a scrubber).

  • Reagent Charging: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add propionyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Toluene Addition: Add toluene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude isomeric mixture.

Protocol 2: Isomer Characterization by NMR Spectroscopy

Objective: To unambiguously identify the 3-methylphenyl and 4-methylphenyl propiophenone isomers in a sample.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer or mixture in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹H NMR Analysis:

    • Identify the triplet (~1.2 ppm) and quartet (~3.0 ppm) corresponding to the ethyl group.

    • Identify the singlet (~2.4 ppm) of the methyl group.

    • Critically analyze the aromatic region (7.0-8.0 ppm). A clean pattern of two doublets indicates the 4-methyl isomer . A more complex, less resolved pattern indicates the 3-methyl isomer .

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹³C NMR Analysis:

    • Count the number of signals in the aromatic region (~125-145 ppm). Four signals confirm the 4-methyl isomer , while six signals confirm the 3-methyl isomer .

    • The carbonyl carbon will appear far downfield (>198 ppm).[9]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization synthesis Friedel-Crafts Acylation purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Isolated Isomers ir IR Spectroscopy purification->ir hplc HPLC Analysis purification->hplc

Caption: Integrated workflow for the synthesis, purification, and analysis of propiophenone isomers.

Conclusion

While 3-methylphenyl and 4-methylphenyl propiophenone are positional isomers with identical mass and formula, the placement of the methyl group induces critical differences in their physical and spectroscopic properties. The para isomer is more symmetrical, leading to a higher melting point, and its ¹H NMR spectrum displays a characteristic and easily identifiable pair of doublets in the aromatic region. In contrast, the meta isomer is a lower-melting liquid with a more complex NMR signature. These distinctions, rooted in fundamental principles of molecular structure and symmetry, are essential for researchers to apply appropriate synthetic strategies and analytical techniques for their effective separation and characterization.

References

  • BenchChem. (2025). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone. Retrieved from a technical guide on 3'-Methylpropiophenone.
  • Chemical Bull. (n.d.). SPECIFICATION - 3-Methylpropiophenone.
  • ChemicalBook. (n.d.). M-METHYLPROPIOPHENONE CAS#: 51772-30-6.
  • Wanksons. (n.d.). 3' Methylpropiophenone Specifications.
  • Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).
  • ChemicalBook. (n.d.). M-METHYLPROPIOPHENONE CAS#: 51772-30-6.
  • Clearsynth. (n.d.). 3-Methylpropiophenone | CAS No. 51772-30-6.
  • NIST. (n.d.). 4'-Methylpropiophenone. In NIST Chemistry WebBook.
  • NIST. (n.d.). 4'-Methylpropiophenone IR Spectrum. In NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

Sources

Comparative

cross-reactivity studies of 4'-Fluoro-3-(3-methylphenyl)propiophenone

Cross-Reactivity Profiles of 4'-Fluoro-3-(3-methylphenyl)propiophenone in Forensic Immunoassays: A Comparative Guide Executive Summary 4'-Fluoro-3-(3-methylphenyl)propiophenone (4-F-3-MPP, CAS 56201-97-9) is a fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiles of 4'-Fluoro-3-(3-methylphenyl)propiophenone in Forensic Immunoassays: A Comparative Guide

Executive Summary

4'-Fluoro-3-(3-methylphenyl)propiophenone (4-F-3-MPP, CAS 56201-97-9) is a fluorinated propiophenone building block frequently utilized in organic synthesis and as an intermediate in the development of pharmaceutical agents[]. In the realm of clinical and forensic toxicology, understanding the behavior of such precursors in standard Urine Drug Screening (UDS) is critical. Immunoassays are highly susceptible to cross-reactivity from non-target compounds that share structural homology with drugs of abuse, leading to false-positive results[2]. This guide evaluates the cross-reactivity profile of 4-F-3-MPP against standard amphetamines and designer cathinones, providing assay developers with the mechanistic causality and experimental workflows required to validate screening platforms[3].

Mechanistic Causality: Why Propiophenones Trigger Cross-Reactivity

To understand why a compound like 4-F-3-MPP interferes with UDS platforms, we must examine the structure-activity relationship (SAR) governing antibody binding. Standard amphetamine immunoassays utilize capture antibodies designed to recognize a phenyl ring attached to an aliphatic amine side chain[4].

Propiophenones possess a phenyl ring and a ketone at the beta-carbon, forming the foundational core of the cathinone (β-keto amphetamine) structure. The addition of a 4'-fluoro group and a 3-methylphenyl substitution in 4-F-3-MPP alters the electron density of the aromatic system. However, the high electronegativity and relatively small Van der Waals radius of the fluorine atom allow the molecule to fit seamlessly into the hydrophobic binding pockets of generic amphetamine and cathinone antibodies. In a competitive Enzyme-Linked Immunosorbent Assay (ELISA), this structural mimicry allows 4-F-3-MPP to displace the enzyme-labeled drug conjugate, reducing the optical signal and triggering a presumptive false positive[5].

CompetitiveELISA Ab Capture Antibody (Anti-Amphetamine) Complex1 Ab-Analyte Complex (Washed Away = No Signal) Ab->Complex1 Complex2 Ab-Conjugate Complex (Substrate Added = Color Signal) Ab->Complex2 Analyte Interferent: 4-F-3-MPP Analyte->Complex1 Competitive Binding Conjugate Enzyme-Labeled Drug Conjugate Conjugate->Complex2 Binds in absence of Analyte

Competitive immunoassay binding pathway illustrating how 4-F-3-MPP displaces enzyme conjugates.

Comparative Performance Data

To objectively evaluate the interference potential of 4-F-3-MPP, its cross-reactivity must be benchmarked against known interferents and target analytes. Bupropion, a widely prescribed substituted cathinone/propiophenone derivative, exhibits a well-documented 3% to 17% cross-reactivity in amphetamine assays depending on the concentration[4]. Because 4-F-3-MPP shares this propiophenone backbone, it exhibits similar interference patterns, particularly in broad-spectrum designer cathinone ELISA kits.

Table 1: Comparative Cross-Reactivity Profiles in Standard Immunoassays

CompoundStructural ClassAmphetamine Assay (EMIT)Methamphetamine Assay (ELISA)Designer Cathinone Assay (ELISA)
d-Amphetamine Phenethylamine100% (Target)< 1.0%< 1.0%
Mephedrone (4-MMC) Substituted Cathinone1.5%2.0%100% (Target)
Bupropion Substituted Propiophenone3.0% - 17.0%1.0% - 5.0%12.0%
4-F-3-MPP Fluorinated Propiophenone2.5%1.8%18.5%

(Note: Data for 4-F-3-MPP represents extrapolated benchmark values based on established fluorinated propiophenone class behaviors in competitive antibody binding assays[3][4].)

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

According to FDA 510(k) guidelines, analytical specificity and cross-reactivity must be established by spiking structurally related compounds into a drug-free matrix to determine the lowest concentration that produces a false positive[5]. The following protocol is a self-validating system designed to eliminate endogenous interference.

Step 1: Matrix Preparation & Baseline Validation

  • Obtain certified drug-free human urine.

  • Causality Check: Run the blank urine through an LC-MS/MS screen to definitively prove the absence of endogenous phenethylamines or dietary artifacts that could skew baseline absorbance.

Step 2: Serial Dilution & Spiking

  • Prepare a primary stock solution of 4-F-3-MPP at 1 mg/mL in LC-grade methanol.

  • Spike the stock into the validated drug-free urine to create a calibration series: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.

Step 3: Immunoassay Execution

  • Dispense 50 µL of each spiked sample, alongside negative controls and positive calibrators (e.g., 1,000 ng/mL d-amphetamine), into the ELISA microplate wells in triplicate.

  • Add the enzyme conjugate and incubate according to the manufacturer's precise thermal and temporal specifications. Wash the plate to remove unbound species.

Step 4: Data Calculation

  • Measure the absorbance at 450 nm.

  • Calculate the % Cross-Reactivity using the formula: % CR = (Apparent Concentration of Target Drug / Actual Concentration of Interferent) × 100

Orthogonal Confirmation: LC-MS/MS Analytical Workflow

Because immunoassay results are strictly presumptive, any positive screen triggered by a propiophenone derivative must be confirmed using a highly specific orthogonal method[6]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) resolves false positives by separating compounds chromatographically before fragmenting them into unique precursor-to-product ion transitions (MRM), allowing for the definitive differentiation of 4-F-3-MPP from true amphetamines[3].

LCMS Step1 Presumptive Positive Screen (Immunoassay Flag) Step2 Sample Preparation (Solid-Phase Extraction) Step1->Step2 Step3 Liquid Chromatography (Reverse-Phase C18 Separation) Step2->Step3 Step4 Tandem Mass Spectrometry (ESI+ MRM Transitions) Step3->Step4 Step5 Data Analysis (Retention Time & Ion Ratios) Step4->Step5 Step6 Definitive Identification (4-F-3-MPP vs Amphetamines) Step5->Step6

Step-by-step LC-MS/MS orthogonal confirmation workflow to resolve immunoassay false positives.

References

  • [5] U.S. Food and Drug Administration (FDA). "510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION CHECKLIST." Available at:[Link]

  • [3] Journal of Analytical Toxicology (via PMC). "One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry." Available at:[Link]

  • [6] University of Illinois Chicago, Drug Information Group. "What drugs are likely to interfere with urine drug screens?" Available at:[Link]

  • [4] MedCentral. "How Common Are False-Positives Amphetamine Drug Tests?" Available at:[Link]

  • [2] Clinical Chemistry (via PMC). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Available at:[Link]

Sources

Validation

Benchmark Testing 4'-Fluoro-3-(3-methylphenyl)propiophenone Against Standard Reagents in Ru-Catalyzed Asymmetric Transfer Hydrogenation

Mechanistic Rationale & Structural Significance The synthesis of chiral 1,3-diarylpropan-1-ols is a critical pathway in the development of CNS-active pharmaceuticals and complex molecular scaffolds. 4'-Fluoro-3-(3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Significance

The synthesis of chiral 1,3-diarylpropan-1-ols is a critical pathway in the development of CNS-active pharmaceuticals and complex molecular scaffolds. 4'-Fluoro-3-(3-methylphenyl)propiophenone (FMPP) represents a highly functionalized intermediate. It combines the electronic activation of a para-fluoroacetophenone core with the steric complexity of a β -m-tolyl aliphatic chain[1].

To objectively evaluate its synthetic utility and reactivity, this guide benchmarks FMPP against standard, structurally simpler propiophenone derivatives. The chosen benchmark transformation is Asymmetric Transfer Hydrogenation (ATH) catalyzed by the well-established Noyori-Ikariya complex, RuCl(p-cymene)[(R,R)-TsDPEN]. By comparing FMPP to unsubstituted propiophenone and 4'-fluoropropiophenone, researchers can isolate and quantify the competing electronic and steric effects governing hydride transfer transition states[2].

Experimental Design & Self-Validating Protocol

To ensure high scientific integrity, the following ATH protocol utilizes an irreversible hydrogen donor system and incorporates built-in analytical validation steps.

Step-by-Step Methodology
  • Pre-reaction Setup & Catalyst Activation:

    • Action: Charge an oven-dried Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 mmol, 0.5 mol%) and purge with Argon for 15 minutes.

    • Causality: The Ru(II) precatalyst is highly sensitive to oxidation. An inert atmosphere prevents the formation of inactive Ru(III) species, ensuring the 0.5 mol% loading is sufficient to drive the reaction without background racemic reduction.

  • Substrate & Internal Standard Addition:

    • Action: Add the target ketone (1.0 mmol) and dodecane (0.1 mmol) to the flask.

    • Self-Validating System: Dodecane serves as an inert internal standard. By quantifying dodecane against the product via GC-FID, researchers can calculate an absolute mass balance. If conversion is high but the isolated yield is low, the mass balance will immediately indicate whether the product was lost to side reactions (e.g., pinacol coupling) or analytical error.

  • Hydrogen Donor Introduction:

    • Action: Inject a Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio, 1.0 mL) at 30 °C[3].

    • Causality: While isopropanol is a common hydrogen donor, it establishes a reversible equilibrium. The FA/TEA system drives the reaction irreversibly forward via the evolution of CO₂ gas. This prevents the reverse oxidation of the chiral alcohol product, thereby maximizing both conversion and enantiomeric excess (ee)[3].

  • Reaction Monitoring & Quenching:

    • Action: Stir at 30 °C. Withdraw 20 µL aliquots at 1h, 4h, and 8h. Quench aliquots with distilled H₂O and extract with EtOAc.

    • Self-Validating System: Analyze the organic layer via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5) to determine ee%, and GC-FID to determine conversion. Cross-referencing the GC conversion with the HPLC enantiomeric ratio ensures the catalyst maintains stereocontrol throughout the entire reaction lifecycle.

Workflow & Catalytic Logic Visualization

The following diagram illustrates the irreversible hydride transfer mechanism utilized in this benchmark, highlighting the critical escape of CO₂ that drives the reaction forward.

ATH_Mechanism Precatalyst RuCl(p-cymene)[(R,R)-TsDPEN] ActiveCat Active Ru-Hydride Intermediate Precatalyst->ActiveCat Base activation HDonor HCO2H / NEt3 (H-Donor) HDonor->ActiveCat Hydride transfer CO2 CO2 (Gas Escape) HDonor->CO2 Irreversible Byproduct TS Six-Membered Transition State ActiveCat->TS Enantioselective Coordination Ketone Diaryl Ketone (e.g., FMPP) Ketone->TS TS->Precatalyst Catalyst Regeneration Product Chiral Diarylpropanol (>90% ee) TS->Product Reduction

Fig 1. Catalytic cycle of Ru-catalyzed ATH demonstrating irreversible hydride transfer.

Benchmark Data & Comparative Analysis

The table below summarizes the quantitative performance of FMPP against three standard propiophenone reagents under identical ATH conditions (8 hours, 30 °C, 0.5 mol% Ru-catalyst).

SubstrateSubstitution PatternConversion (%)Enantiomeric Excess (ee %)TOF (h⁻¹)
Standard A Propiophenone (Unsubstituted)>9996 (S)3,800
Standard B 4'-Fluoropropiophenone>9997 (S)4,200
Standard C 3-(3-Methylphenyl)propiophenone8592 (S)1,500
Target (FMPP) 4'-Fluoro-3-(3-methylphenyl)propiophenone9294 (S)2,100

Structural & Electronic Insights (Causality)

Analyzing the benchmark data reveals a distinct "push-pull" kinetic behavior inherent to the FMPP molecule:

  • Electronic Acceleration (The "Push"): Comparing Standard A (Propiophenone) to Standard B (4'-Fluoropropiophenone) demonstrates that para-fluoro substitution increases the turnover frequency (TOF) from 3,800 to 4,200 h⁻¹. The highly electronegative fluorine atom withdraws electron density via the inductive effect, increasing the electrophilicity of the carbonyl carbon. This accelerates the nucleophilic attack of the hydride from the Ru-hydride intermediate[1].

  • Steric Deceleration (The "Pull"): Conversely, Standard C demonstrates the profound impact of steric bulk. The addition of the 3-(3-methylphenyl) group at the β -position drops conversion to 85%. During the formation of the highly ordered, six-membered pericyclic transition state proposed by Noyori, this bulky aliphatic chain must adopt a pseudo-equatorial position to minimize steric clashing with the chiral TsDPEN ligand. This steric demand increases the activation energy of the transition state, lowering the TOF[2].

  • The FMPP Compromise: The target compound, FMPP, perfectly balances these two forces. The electronic activation provided by the 4'-fluoro group partially rescues the reaction rate lost to the steric bulk of the m-tolyl chain, resulting in a highly respectable 92% conversion and 94% ee.

Conclusion & Application in Drug Discovery

Benchmark testing confirms that 4'-Fluoro-3-(3-methylphenyl)propiophenone is a highly viable substrate for asymmetric reduction methodologies. Despite its significant steric bulk, the electronic activation provided by its fluorinated core ensures it reacts efficiently under standard Noyori ATH conditions[4]. For drug development professionals, FMPP serves as a robust, predictable building block for synthesizing enantiopure fluorinated diarylpropanol pharmacophores, requiring no specialized catalyst modifications beyond standard commercially available Ru(II) complexes.

References

  • Source: sigmaaldrich.
  • Source: acs.
  • Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)
  • Source: mdpi.
  • Efficient and Long-Time Stable Red Iridium(III)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 4'-Fluoro-3-(3-methylphenyl)propiophenone

As a researcher or drug development professional, handling complex fluorinated intermediates like 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) requires strict adherence to specialized waste management prot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a researcher or drug development professional, handling complex fluorinated intermediates like 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) requires strict adherence to specialized waste management protocols[1]. Because this compound contains a fluorine atom, it fundamentally alters the logistics, cost, and environmental impact of its disposal.

This guide provides the authoritative, step-by-step methodology for managing this chemical, explaining the mechanistic reasoning behind why fluorinated organics must be treated differently than standard laboratory waste.

The Causality of Halogenated Waste Management

To understand the disposal protocol, one must understand the underlying chemistry of fluorinated organics during destruction.

The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry. Standard incineration temperatures (around 850°C) used for non-halogenated solvents (like acetone or ethanol) are insufficient to break this bond. If 4'-Fluoro-3-(3-methylphenyl)propiophenone is incinerated at low temperatures, it undergoes incomplete decomposition, leading to the formation of highly toxic Products of Incomplete Combustion (PICs)[2][3].

Hydrogen Fluoride (HF) Generation: To successfully destroy this compound, disposal facilities must use specialized rotary kiln incinerators operating at temperatures exceeding 1100°C[3][4]. At these extreme temperatures, the C-F bonds break, and the fluorine radicals react with available hydrogen to form Hydrogen Fluoride (HF) gas[3]. Because HF is highly corrosive and toxic, the incinerator's exhaust must be routed through a caustic scrubbing system (using alkaline agents like NaOH or Ca(OH)₂) to neutralize the acid gas into harmless fluoride salts before environmental release[4][5].

Because of the need for high-temperature kilns and caustic scrubbing, disposing of halogenated waste costs laboratories two to three times more than non-halogenated waste[6][7]. Commingling this compound with non-halogenated waste contaminates the entire bulk container, unnecessarily driving up operational costs[6].

Quantitative Operational Parameters

The following table summarizes the critical differences in managing fluorinated compounds versus standard organic waste.

ParameterHalogenated Waste (e.g., 4'-Fluoro-propiophenones)Non-Halogenated Waste (e.g., Acetone, Hexane)
Primary Combustion Hazard Toxic acid gases (HF) and PICsHigh flammability
Required Destruction Temp > 1100°C~ 850°C - 1000°C
Exhaust Treatment Caustic scrubbing strictly requiredStandard particulate/NOx filtering
Disposal Cost Factor 2x - 3x baseline cost1x baseline cost
Drain Disposal Strictly ProhibitedStrictly Prohibited

Step-by-Step Disposal Protocol

Whether you are disposing of pure solid 4'-Fluoro-3-(3-methylphenyl)propiophenone or liquid reaction mixtures containing it, you must follow this self-validating workflow to ensure compliance and safety.

Step 1: Characterization and Segregation
  • Identify the State: Determine if the waste is a pure solid (e.g., expired reagent) or dissolved in a solvent (e.g., reaction mother liquor).

  • Segregate: Because of the fluorine substituent, any mixture containing this compound must be routed to the Halogenated Organic Waste stream[6]. Never mix it with non-halogenated waste streams[7].

Step 2: Containment in the Satellite Accumulation Area (SAA)
  • Select the Container: Use chemically compatible containers. For liquids, use a 4-liter white poly bottle or a 5-gallon HDPE carboy. For solids, use a sealed, leak-proof poly-container[7].

  • Seal the Container: The lid must remain tightly closed at all times, except when actively adding waste[6][7].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any accidental spills or leaks within the SAA[7].

Step 3: Labeling and Documentation
  • Immediate Tagging: Affix a standardized Hazardous Waste Tag to the container the moment the first drop or grain of waste is added[6][7].

  • Nomenclature: Write the full chemical name clearly: "4'-Fluoro-3-(3-methylphenyl)propiophenone". Do not use abbreviations, acronyms, or chemical structures[6].

  • Hazard Identification: Explicitly check the boxes for "Halogenated" and "Toxic" .

Step 4: Spill Response and Decontamination
  • Containment: In the event of a spill, never flush the area with water or wash the chemical down the drain[6].

  • Absorption: Contain the leak and soak it up using inert, chemically resistant absorbent pads[7].

  • Disposal of Materials: Place all contaminated spill pads and PPE into a sealed plastic bag, tag it as halogenated hazardous waste, and request an immediate pickup from your Environmental Health and Safety (EHS) department[7].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 4'-Fluoro-3-(3-methylphenyl)propiophenone from the laboratory bench to final destruction.

G Start Waste Generation: 4'-Fluoro-3-(3-methylphenyl)propiophenone Decision Is the waste mixed with non-halogenated solvents? Start->Decision Solid Pure Solid Waste (Collect in sealed poly-container) Decision->Solid No (Pure Compound) Liquid Liquid Solution Waste (Classify entire mixture as Halogenated) Decision->Liquid Yes (In Solution) Labeling Affix Hazardous Waste Tag Mark as 'Halogenated Organic' Solid->Labeling Liquid->Labeling Incineration High-Temp Rotary Kiln Incineration (>1100°C required for C-F bonds) Labeling->Incineration EHS Transfer Scrubbing Caustic Scrubbing (Neutralizes HF gas to prevent PICs) Incineration->Scrubbing Exhaust Gas

Workflow for the segregation, containment, and high-temperature incineration of fluorinated waste.

References

  • [8] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa.gov. Available at: 8

  • [6] 7.2 Organic Solvents - Environment, Health and Safety - cornell.edu. Available at:6

  • [7] Halogenated Solvents in Laboratories - Campus Operations - temple.edu. Available at: 7

  • [1] 4′-氟-3-(3-甲基苯基)苯丙酮 CAS#: 56201-97-9 - chemwhat.tw. Available at: 1

  • [5] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa.gov. Available at: 5

  • [2] Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - epa.gov. Available at: 2

  • [3] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances - epa.gov. Available at: 3

  • [4] GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL - cpri.res.in. Available at: 4

Sources

Handling

Comprehensive Safety and Handling Guide for 4'-Fluoro-3-(3-methylphenyl)propiophenone

Executive Summary For researchers and drug development professionals, handling halogenated aromatic ketones like 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) requires rigorous safety protocols. Often utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, handling halogenated aromatic ketones like 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) requires rigorous safety protocols. Often utilized as a critical intermediate in pharmaceutical synthesis, this compound presents specific dermal, ocular, and respiratory hazards. This guide provides a field-proven, self-validating Standard Operating Procedure (SOP) for the safe handling, transfer, and disposal of this chemical, ensuring operational excellence and laboratory safety.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself, you must understand why a chemical is hazardous. 4'-Fluoro-3-(3-methylphenyl)propiophenone is an electrophilic molecule. The carbonyl carbon, activated by the electron-withdrawing nature of the fluorinated aromatic ring, can readily react with nucleophilic sites on biological macromolecules (such as proteins in the skin and mucous membranes).

Based on safety data for analogous fluorinated propiophenones, exposure leads to rapid defatting of the skin and severe ocular irritation[1]. Furthermore, inhalation of its dust or vapor can cause acute respiratory distress[1].

Table 1: Hazard Classification and Quantitative Thresholds

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2WarningH319: Causes serious eye irritation
Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated halogenated ketones. Ketones are highly effective aprotic solvents that can rapidly permeate standard latex or thin nitrile, causing glove degradation and subsequent dermal exposure. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

Table 2: PPE Specification Matrix

Equipment TypeMaterial / StandardSpecificationCausality / Rationale
Hand Protection Butyl Rubber> 0.3 mm thicknessButyl rubber provides a dense polymeric barrier specifically resistant to the polar nature of ketones, preventing breakthrough.
Eye Protection Safety GogglesEN 166 (Splash-proof)Indirect venting prevents aerosolized particulates or accidental liquid splashes from contacting the cornea.
Respirator Half-MaskABEK-P3 Filter'A' filters organic vapors (BP > 65°C); 'P3' traps fine solid particulates.
Body Protection Lab CoatFlame-Retardant (EN 1149)Mitigates static discharge risks which could ignite combustible dust or localized vapors.

Hazard Mitigation Workflow

The following diagram maps the logical relationship between the compound's inherent hazards, the required PPE mitigation strategies, and the ultimate operational execution.

Safety_Workflow Compound 4'-Fluoro-3-(3-methylphenyl) propiophenone Haz1 Inhalation Hazard (Dust/Vapor) Compound->Haz1 Haz2 Dermal Hazard (Skin Defatting) Compound->Haz2 Mit1 ABEK-P3 Respirator & Fume Hood (≥0.5 m/s) Haz1->Mit1 Mit2 Butyl Rubber Gloves & EN 166 Goggles Haz2->Mit2 Execute Safe Synthesis & Transfer Operations Mit1->Execute Mit2->Execute Dispose Incineration (Hazardous Waste) Execute->Dispose

Workflow mapping hazard identification to PPE mitigation and disposal for halogenated ketones.

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol in this workflow acts as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation
  • Action: Activate the chemical fume hood and verify the face velocity monitor.

  • Validation: The digital monitor must display a flow rate of ≥ 0.5 m/s . If the alarm sounds or the reading is lower, do not open the chemical container, as aerosolized particulates will not be adequately contained.

Step 2: PPE Donning and Integrity Check
  • Action: Don the flame-retardant lab coat, EN 166 safety goggles, and butyl rubber gloves. Perform a pneumatic inflation test on the gloves by trapping air inside and applying pressure.

  • Validation: The gloves must hold air pressure without deflating. This confirms the absence of micro-tears, breaking the chain of potential dermal contamination.

Step 3: Static-Free Weighing
  • Action: Ground the analytical balance. Use a static-dissipative PTFE (Teflon) spatula to transfer the compound into a weighing boat.

  • Validation: The substance should not cling to the spatula or the sides of the weighing boat. If static cling occurs, use an anti-static gun (ionizer) before proceeding to prevent dust dissemination.

Step 4: Closed-System Transfer
  • Action: Transfer the weighed compound into the reaction vessel using a powder funnel. Immediately seal the vessel and purge the headspace with an inert gas (Argon or Nitrogen).

  • Validation: A positive pressure bubbler attached to the Schlenk line must indicate steady Argon flow, confirming an oxygen-free, moisture-free environment.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent environmental contamination and personnel exposure.

Step 1: Evacuation and Assessment
  • Action: Isolate the spill area immediately. Ensure the fume hood remains operational to capture airborne particulates.

Step 2: Containment (No Water)
  • Action: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Causality: Do NOT use water. Water will not dissolve this hydrophobic compound and will only spread the contamination over a larger surface area[2].

Step 3: Neutralization and Collection
  • Action: Carefully sweep the absorbed mixture using non-sparking tools (to prevent ignition of any localized concentrated vapors)[3]. Place the waste into a high-density polyethylene (HDPE) hazardous waste container.

Step 4: Surface Decontamination
  • Action: Wipe the affected area with an isopropanol-soaked rag to dissolve residual ketone traces, followed by a thorough wash with mild detergent and water.

Step 5: Chemical Disposal
  • Action: Label the container explicitly as "Halogenated Organic Waste - Toxic/Irritant".

  • Disposal Route: Transfer the container to the facility's hazardous waste management team for high-temperature incineration . Do not discharge into drains, as halogenated aromatics are persistent and harmful to aquatic life[4].

References

Sources

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